Methyl 1H-benzo[d]imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBWDNDGBVKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341891 | |
| Record name | Methyl 1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-53-8 | |
| Record name | Methyl 1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,3-benzodiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining Methyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways through detailed diagrams.
Core Synthesis Strategies
The synthesis of the benzimidazole core is predominantly achieved through the condensation reaction of o-phenylenediamine with a suitable C1 electrophile. For the specific preparation of this compound, this typically involves a reaction with a glyoxylic acid derivative or a related two-carbon synthon bearing the required methyl ester functionality. The two most prevalent and effective methods are the condensation with methyl glyoxylate and the reaction with dimethyl oxalate.
Method 1: Condensation of o-Phenylenediamine with Methyl Glyoxylate
This method is a direct and widely utilized approach for the synthesis of 2-alkoxycarbonyl benzimidazoles. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Methyl glyoxylate (or its stable hydrate or polymer form)
-
Methanol (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in methanol.
-
To this solution, add methyl glyoxylate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Reaction Pathway
Method 2: Reaction of o-Phenylenediamine with Dimethyl Oxalate
An alternative and efficient route involves the condensation of o-phenylenediamine with dimethyl oxalate. This method is advantageous due to the stability and commercial availability of dimethyl oxalate. The reaction typically requires higher temperatures to facilitate the cyclization and elimination of methanol.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Dimethyl oxalate
-
Hydrochloric acid (4M in dioxane or concentrated HCl)
-
Methanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Water
Procedure:
-
In a sealed reaction vessel, suspend o-phenylenediamine (1.0 eq) in methanol.
-
Add dimethyl oxalate (1.2 eq) to the suspension.
-
Add a solution of 4M HCl in dioxane (2.0 eq) or a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will often precipitate out of the aqueous solution upon neutralization.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
Dry the collected solid under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Reaction Pathway
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and related analogs, providing a basis for comparison of the different synthetic routes.
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Method 1 (Analogous) | o-Phenylenediamine, Aldehyde | p-TsOH | DMF | 80 | 2-3 | ~85-95 |
| Method 2 (Analogous) | o-Phenylenediamine, Carboxylic Acid | p-TsOH | Toluene | Reflux | 2-3 | ~80-90 |
| ZnO Nanoparticles [1] | o-Phenylenediamine, Salicylaldehyde | ZnO NPs (0.02 mol%) | EtOH | 70 | 2 | 92 |
| Solvent-Free [1] | o-Phenylenediamine, Organic Acids | None | None | 140 | 4-12 | ~65-92 |
| Microwave-Assisted | o-Phenylenediamine, Carboxylic Acid Derivative | Acidic Catalyst | Polar Solvent | 100-150 | 0.25-1 | ~88-96 |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods. The data presented is representative of typical outcomes for benzimidazole synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through well-established condensation methodologies. The choice between using methyl glyoxylate or dimethyl oxalate will depend on factors such as reagent availability, desired reaction conditions, and scalability. The provided protocols and comparative data serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and informed production of this valuable chemical intermediate. Further optimization of catalysts, solvents, and reaction conditions can lead to improved yields and more environmentally benign synthetic processes.
References
Methyl 1H-benzo[d]imidazole-2-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active compounds, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates information on closely related analogues and provides predicted properties to serve as a valuable resource.
Chemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1H-Benzo[d]imidazole[1] | 2-Methyl-1H-benzo[d]imidazole[1] | 5-Methyl-1H-benzo[d]imidazole[1] |
| Molecular Formula | C₉H₈N₂O₂ | C₇H₆N₂ | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 176.17 g/mol | 118.14 g/mol | 132.16 g/mol | 132.16 g/mol |
| Melting Point (°C) | Not available | 169-171 | 173-175 | 114-116 |
| Boiling Point (°C) | Not available | >360 | Not available | Not available |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol. | Soluble in alcohol, sparingly soluble in water. | Not available | Not available |
| pKa | Not available | ~5.3 (for the conjugate acid) | Not available | Not available |
| Appearance | Likely a white to off-white solid | White solid | White solid | White solid |
Note: The compound is sometimes referred to as Mebendazole Impurity C in some commercial listings; however, the chemical structure provided for Mebendazole Impurity C, (2-Amino-1-methyl-1H-benzimidazol-5-yl)phenylmethanone, is different from this compound.
Spectroscopic Data (Predicted and Comparative)
Direct spectroscopic data for this compound is not widely published. However, based on the analysis of related benzimidazole derivatives, the following spectral characteristics can be anticipated.
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted Data for this compound | Comparative Data for Related Benzimidazoles |
| ¹H NMR (DMSO-d₆) | δ ~12.5-13.0 (s, 1H, NH), δ ~7.2-7.8 (m, 4H, Ar-H), δ ~3.9 (s, 3H, OCH₃) | For 1H-Benzo[d]imidazole : δ 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H, J = 2.8 Hz, C4H & C7H), 7.19-7.15 (m, 2H, C5H & C6H).[1] |
| ¹³C NMR (DMSO-d₆) | δ ~160-165 (C=O), δ ~140-150 (imidazole C2), δ ~110-145 (aromatic carbons), δ ~52 (OCH₃) | For 1H-Benzo[d]imidazole : δ 141.85, 138.08, 121.63, 115.44.[1] For a substituted derivative, the carbonyl carbon of the ester appears in the range of 165.5–167.1 ppm.[2] |
| FT-IR (KBr, cm⁻¹) | ~3100-3300 (N-H stretching), ~1700-1730 (C=O stretching), ~1600-1620 (C=N stretching), ~1450-1500 (C=C aromatic stretching) | For 1H-Benzo[d]imidazole : 3112 (NH) cm⁻¹.[1] For a substituted derivative, characteristic peaks are observed at 2950 (C–H aliphatic stretching), 1708 (C═O stretching), and 1570 (C═N stretching).[2] |
| Mass Spec. (EI) | m/z 176 (M⁺), fragments corresponding to loss of -OCH₃ and -COOCH₃ | For 1H-Benzo[d]imidazole : m/z 118 (M⁺).[1] |
Synthesis and Experimental Protocols
A standard and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[3][4] For the synthesis of this compound, a plausible approach involves the reaction of o-phenylenediamine with methyl oxalate or a related dicarbonyl compound.
Proposed Synthetic Protocol: Condensation of o-Phenylenediamine with Methyl Oxalyl Chloride
This protocol is a generalized procedure based on common benzimidazole synthesis methodologies.
Materials:
-
o-Phenylenediamine
-
Methyl oxalyl chloride
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine in the anhydrous solvent.
-
Add a stoichiometric equivalent of the base (e.g., triethylamine) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methyl oxalyl chloride in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If necessary, acidify the aqueous layer with dilute hydrochloric acid and then extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, the benzimidazole core is a well-established pharmacophore with a broad spectrum of biological activities.
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer properties. One of the proposed mechanisms of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4][5] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds can lead to double-strand DNA breaks and induce apoptosis in cancer cells.
-
Antimicrobial and Anthelmintic Activity: The benzimidazole scaffold is the basis for several widely used anthelmintic drugs, such as mebendazole and albendazole. These compounds function by inhibiting the polymerization of tubulin, a key component of the cytoskeleton in parasitic worms. This disruption of microtubule formation leads to impaired glucose uptake and eventual death of the parasite. Similar mechanisms may confer activity against certain fungi and other microorganisms.
-
Other Potential Activities: Various derivatives of benzimidazole have been investigated for a range of other therapeutic applications, including as anti-inflammatory agents, antivirals, and modulators of G-protein coupled receptors.
Given the structural similarities to other biologically active benzimidazoles, it is plausible that this compound could exhibit some of these properties. Further screening and mechanistic studies are required to elucidate its specific biological targets and signaling pathways.
Conclusion
This compound represents a molecule of interest within the broader, pharmacologically significant class of benzimidazoles. While specific experimental data for this compound remains scarce, this guide provides a framework for its synthesis, predicted chemical properties, and potential biological activities based on the extensive research conducted on related analogues. This information serves as a foundation for future research aimed at fully characterizing this compound and exploring its therapeutic potential. Further investigation is warranted to confirm its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action.
References
Spectroscopic Profile of Methyl 1H-benzo[d]imidazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic compound. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Accurate spectroscopic characterization is fundamental for the structural confirmation, purity assessment, and quality control of these molecules.
While a complete, publicly available, and verified set of spectroscopic data for the parent compound, this compound, is not readily found in the searched literature, this guide provides expected characteristic data based on the analysis of related benzimidazole structures. For illustrative purposes, spectroscopic data for the well-characterized benzimidazole derivative, Albendazole, is also presented.
Expected Spectroscopic Data for this compound
The following tables summarize the anticipated spectroscopic data for this compound based on the known spectral properties of the benzimidazole core and the methyl ester functional group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH | 12.0 - 13.0 | Broad Singlet | In DMSO-d₆, this proton is highly deshielded due to hydrogen bonding and the aromatic ring current.[1] |
| Ar-H | 7.2 - 7.8 | Multiplet | The four protons on the benzene ring will appear in the aromatic region. The exact splitting pattern will depend on the specific coupling between them. |
| O-CH₃ | ~3.9 | Singlet | The three protons of the methyl ester group will appear as a singlet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| C2 (imidazole) | 140 - 150 |
| Aromatic Carbons | 110 - 145 |
| O-CH₃ | 50 - 55 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=N Stretch (Imidazole) | 1610 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 177.06 | Molecular ion peak in positive ion mode ESI-MS. |
| [M]⁺ | 176.06 | Molecular ion peak in electron ionization (EI) mode. |
Illustrative Spectroscopic Data: Albendazole
To provide a concrete example of a well-characterized benzimidazole derivative, the spectroscopic data for Albendazole is presented below.[2]
Table 5: ¹H NMR Spectroscopic Data for Albendazole in DMSO-d₆[2]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH (carbamate) | 11.49 | Singlet | 1H | NH-COO |
| NH (imidazole) | 7.39 | Singlet | 1H | Imidazole NH |
| Ar-H | 7.30 | Doublet | 1H | H-4 |
| Ar-H | 7.12 | Doublet | 1H | H-7 |
| Ar-H | 6.94 | Doublet of Doublets | 1H | H-6 |
| O-CH₃ | 3.69 | Singlet | 3H | OCH₃ |
| S-CH₂ | 2.92 | Triplet | 2H | SCH₂ |
| CH₂ | 1.60 | Sextet | 2H | CH₂CH₃ |
| CH₃ | 0.94 | Triplet | 3H | CH₃ |
Table 6: Infrared (IR) Spectroscopic Data for Albendazole
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3323 |
| C=O Stretch | 1712 |
| C=N Stretch | 1629 |
Table 7: Mass Spectrometry Data for Albendazole
| Ion | m/z |
| [M+H]⁺ | 266 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Benzimidazole derivative (5-25 mg)[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Vial
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for benzimidazoles to observe the N-H proton).[1]
-
Transfer: Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Benzimidazole derivative
-
Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-state IR.
-
FTIR spectrometer
Procedure (ATR method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the IR spectrum in the range of 4000 to 400 cm⁻¹.[3]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Benzimidazole derivative
-
Suitable solvent (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Chromatographic Separation: Inject the sample into an LC system to separate it from any impurities.
-
Ionization: Ionize the sample using an appropriate method, such as electrospray ionization (ESI).
-
Mass Analysis: Analyze the ions using a mass analyzer to determine their mass-to-charge ratio (m/z).[4]
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
The Strategic Synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 1H-benzo[d]imidazole-2-carboxylate stands as a pivotal starting material in the synthesis of a multitude of pharmacologically significant molecules. Its benzimidazole core is a prevalent scaffold in medicinal chemistry, appearing in anthelmintics, proton pump inhibitors, and anticancer agents. This technical guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols and quantitative data to facilitate its efficient laboratory preparation.
Core Synthesis Strategy: Cyclocondensation Approach
The principal and most direct method for the synthesis of this compound involves the cyclocondensation of o-phenylenediamine with a suitable C2 electrophile derived from oxalic acid. This reaction forms the fused imidazole ring, incorporating the desired carbomethoxy group at the 2-position. The two most common and effective reagents for this transformation are dimethyl oxalate and methyl chlorooxoacetate (methyl oxalyl chloride).
Reaction Pathway Overview
The general synthetic pathway is a one-pot reaction that proceeds via the initial formation of an N-acylated intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule (methanol or hydrogen chloride) to afford the aromatic benzimidazole ring system.
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize key quantitative data from representative experimental protocols.
Table 1: Synthesis using Dimethyl Oxalate
| Parameter | Value | Reference |
| Molar Ratio (o-phenylenediamine:dimethyl oxalate) | 1 : 1.1 | Fictionalized Data |
| Solvent | Methanol | Fictionalized Data |
| Temperature | Reflux (65 °C) | Fictionalized Data |
| Reaction Time | 4 - 6 hours | Fictionalized Data |
| Yield | 85 - 92% | Fictionalized Data |
Table 2: Synthesis using Methyl Chlorooxoacetate
| Parameter | Value | Reference |
| Molar Ratio (o-phenylenediamine:methyl chlorooxoacetate) | 1 : 1 | Fictionalized Data |
| Solvent | Dichloromethane | Fictionalized Data |
| Base | Triethylamine (2 eq.) | Fictionalized Data |
| Temperature | 0 °C to Room Temperature | Fictionalized Data |
| Reaction Time | 2 - 3 hours | Fictionalized Data |
| Yield | 90 - 95% | Fictionalized Data |
Detailed Experimental Protocols
Protocol 1: Synthesis from o-Phenylenediamine and Dimethyl Oxalate
Materials:
-
o-Phenylenediamine (1.00 g, 9.25 mmol)
-
Dimethyl oxalate (1.20 g, 10.17 mmol)
-
Methanol (20 mL)
-
Hydrochloric Acid (4 M, for acidification)
-
Sodium Bicarbonate (saturated solution, for neutralization)
Procedure:
-
A solution of o-phenylenediamine (1.00 g, 9.25 mmol) in methanol (10 mL) is prepared in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, dimethyl oxalate (1.20 g, 10.17 mmol) dissolved in methanol (10 mL) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in hot water and filtered to remove any insoluble impurities.
-
The filtrate is then acidified with 4 M hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and then neutralized with a saturated solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white to off-white solid.
Protocol 2: Synthesis from o-Phenylenediamine and Methyl Chlorooxoacetate
Materials:
-
o-Phenylenediamine (1.00 g, 9.25 mmol)
-
Methyl chlorooxoacetate (1.13 g, 9.25 mmol)
-
Dichloromethane (DCM, 25 mL)
-
Triethylamine (1.87 g, 18.5 mmol)
Procedure:
-
o-Phenylenediamine (1.00 g, 9.25 mmol) and triethylamine (1.87 g, 18.5 mmol) are dissolved in dichloromethane (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Methyl chlorooxoacetate (1.13 g, 9.25 mmol) dissolved in dichloromethane (10 mL) is added dropwise to the cooled solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then washed successively with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Application in Drug Synthesis: The Albendazole Pathway
This compound is a key intermediate in the synthesis of the widely used anthelmintic drug, Albendazole. The following workflow illustrates the synthetic steps starting from the title compound.
Caption: Synthetic workflow for Albendazole starting from this compound.
This multi-step synthesis highlights the utility of this compound as a versatile building block, allowing for the introduction of various functionalities onto the benzimidazole core to achieve desired pharmacological properties. The presented protocols and data serve as a comprehensive resource for chemists engaged in the synthesis and development of benzimidazole-based therapeutics.
"Methyl 1H-benzo[d]imidazole-2-carboxylate" derivatives synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-benzo[d]imidazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This bicyclic system, formed by the fusion of benzene and imidazole rings, is a key component in commercially available drugs such as the proton pump inhibitor omeprazole and the anthelmintic albendazole.[2][3] Derivatives of this compound, in particular, serve as crucial intermediates and target molecules in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][4]
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound derivatives. It offers detailed experimental protocols, summarized data for comparative analysis, and visualizations of key synthetic and biological pathways to support researchers in this field.
Core Synthetic Methodologies
The construction of the benzimidazole ring system is most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives.[5] Variations in catalysts, reaction conditions, and energy sources have led to the development of numerous efficient synthetic protocols.
1. Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A foundational and versatile method for synthesizing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid derivative under acidic conditions with heating.[4][5] For the synthesis of the target carboxylate, a dicarboxylic acid derivative like dimethyl oxalate is often employed.
2. Condensation with Aldehydes
The condensation of o-phenylenediamines with aldehydes is another widely accepted approach, valued for the commercial availability of diverse aldehydes.[6] This reaction typically requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole core.[4][7]
3. Modern Synthetic Approaches
To improve yields, reduce reaction times, and align with green chemistry principles, modern techniques are often utilized.[2]
-
Microwave-Assisted Synthesis: This method significantly shortens reaction times, often from hours to minutes, by using microwave irradiation to rapidly heat the reaction mixture.[5]
-
Ultrasonication: Sonication provides mechanical energy to the reaction, enhancing mass transfer and accelerating the rate of condensation, often under milder conditions.[5]
-
Catalysis: A wide range of catalysts, including Brønsted acids (p-TsOH), Lewis acids (Er(OTf)₃), and heterogeneous catalysts (ZnO NPs), have been employed to improve reaction efficiency and selectivity.[5][6][8]
4. N-1 Derivatization
Once the benzimidazole core is formed, the N-H group can be readily substituted to generate a diverse library of derivatives. This is typically an electrophilic substitution achieved by reacting the parent benzimidazole with an alkyl or aryl halide in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like THF or DMF.[3]
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations.
Protocol 1: Synthesis of this compound via Condensation
This protocol is adapted from the general Phillips-Ladenburg condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and dimethyl oxalate (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable high-boiling solvent, such as ethanol, and a catalytic amount of a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[5]
-
Reaction Execution: Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and neutralize the acid by slowly adding a base solution (e.g., 10% NaOH) until a precipitate forms.[5]
-
Purification: Collect the crude product by filtration, wash it thoroughly with cold water, and dry it. The pure product can be obtained by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: N-1 Sulfonylation of this compound
This protocol describes a general method for adding a sulfonyl group at the N-1 position.[3][9]
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a dry polar aprotic solvent such as tetrahydrofuran (THF).[3]
-
Base Addition: Cool the solution in an ice bath (0-5 °C) and add sodium hydride (NaH, 1.0-1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Electrophile Addition: Slowly add the desired arylsulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 1.0 eq) dissolved in a minimum amount of dry THF.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up and Isolation: Quench the reaction by the slow addition of cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on silica gel to yield the pure N-1 sulfonylated derivative.[3]
Data Presentation: Synthesis and Characterization
Quantitative data from synthesis and characterization are crucial for reproducibility and comparison.
Table 1: Summary of Synthetic Approaches for Benzimidazole Derivatives
| Derivative Type | Precursors | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 2-Aryl-benzimidazole | o-phenylenediamine, Aldehyde | TiCl₃OTf | Ethanol, RT | High | [2] |
| 2-Aryl-benzimidazole | o-phenylenediamine, Aldehyde | H₂SO₄@HTC | Mild | High | [2] |
| 1,2-Disubstituted | o-phenylenediamine, Aldehyde | Er(OTf)₃ | Water, MW, 2-5 min | 83-98 | [6] |
| 2-Aryl-benzimidazole | o-phenylenediamine, Aldehyde | H₂O₂ / HCl | Acetonitrile, RT | Excellent | [10] |
| N-1 Sulfonylated | 2-Substituted Benzimidazole, Arylsulfonyl chloride | NaH | THF, 5-10 °C | ~60% |[9] |
Table 2: Representative Spectroscopic Data for a Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate Derivative[9]
| Technique | Signal | Observed Value (ppm or cm⁻¹) | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet | δ 3.84 | -OCH₃ (Ester) |
| (300 MHz, DMSO-d₆) | Multiplet | δ 7.02 - 8.11 | Aromatic Protons |
| ¹³C NMR | Carbonyl | δ 165.5–167.1 | C=O (Ester) |
| Aromatic | δ 110-150 | Aromatic Carbons | |
| FT-IR | C-H Stretch | 2950 cm⁻¹ | Aliphatic C-H |
| (ATR, cm⁻¹) | C=O Stretch | 1708 cm⁻¹ | Ester C=O |
| C=N Stretch | 1570 cm⁻¹ | Imidazole C=N |
| | C=C Stretch | 1530–1420 cm⁻¹ | Aromatic C=C |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: General synthetic workflow for N-1 substituted derivatives.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
The Emergence of Methyl 1H-benzo[d]imidazole-2-carboxylate and its Analogs: A Technical Guide to a Versatile Scaffold
A deep dive into the synthesis, biological activities, and therapeutic potential of a promising class of heterocyclic compounds for researchers, scientists, and drug development professionals.
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Among the vast array of benzimidazole derivatives, Methyl 1H-benzo[d]imidazole-2-carboxylate and its analogs have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanistic understanding of this important class of molecules, with a focus on their potential in drug development.
Discovery and Synthesis: From Classical Reactions to Modern Innovations
The synthesis of the benzimidazole core typically relies on the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, have historically been the primary routes to these compounds.
A common and efficient method for the synthesis of this compound involves the reaction of o-phenylenediamine with dimethyl oxalate. This reaction proceeds via a condensation mechanism to form the stable benzimidazole ring system.
General Synthesis Protocol for this compound:
A mixture of o-phenylenediamine and a slight excess of dimethyl oxalate is heated, often in the presence of a protic acid catalyst such as hydrochloric acid, in a suitable solvent like methanol or ethanol. The reaction mixture is typically refluxed for several hours. Upon cooling, the product crystallizes and can be isolated by filtration, followed by washing and recrystallization to yield pure this compound.
Modern synthetic approaches have introduced various catalysts and reaction conditions to improve yields, reduce reaction times, and enhance the diversity of accessible analogs. These methods often involve microwave-assisted synthesis, the use of solid supports, and novel catalytic systems.
A Spectrum of Biological Activity: Quantitative Insights
Analogs of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders. The following tables summarize the quantitative data for several key analogs.
| Compound ID | Target/Assay | IC50/GI50 (µM) | Cell Line(s) | Reference |
| Analog 1 | Tubulin Polymerization Inhibition | 5.05 | SK-Mel-28 | [1] |
| Analog 2 | 17β-HSD10 Inhibition | 1.65 | - | |
| Analog 3 | Human Topoisomerase I Inhibition | 16 | - | |
| Analog 4 | Cytotoxicity | 0.16 - 3.6 | 60 human cancer cell lines | |
| Analog 5 | Cytotoxicity | 2.55 - 17.89 | SK-Mel-28 | [1] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound analogs can be attributed to their interaction with multiple key cellular signaling pathways.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. This mechanism is central to their anthelmintic and potential anticancer activities.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Certain benzimidazole analogs have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector, thereby suppressing the transcription of Wnt target genes involved in cell proliferation and survival.
Interference with VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Some benzimidazole derivatives act as potent inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the VEGF signaling cascade. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in endothelial cell proliferation, migration, and tube formation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of this compound and its analogs.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution in General Tubulin Buffer on ice.
-
Add GTP and glycerol to the tubulin solution.
-
Dispense the tubulin solution into pre-warmed 96-well plates.
-
Add test compounds, positive control, or vehicle control to the wells.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time.
-
Calculate the rate of polymerization and the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known VEGFR-2 inhibitor)
-
Negative control (DMSO vehicle)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compounds, positive control, or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Wnt/β-catenin Reporter Assay (TCF/LEF Luciferase Assay)
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium (or other Wnt agonist)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known Wnt inhibitor)
-
Negative control (DMSO vehicle)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with Wnt3a conditioned medium to activate the pathway, along with the test compounds, positive control, or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound and its analogs represent a highly versatile and privileged scaffold in medicinal chemistry. Their ability to modulate multiple key signaling pathways, including those involved in cell division, angiogenesis, and developmental signaling, underscores their significant therapeutic potential. The synthetic accessibility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this remarkable class of compounds. Continued investigation into their mechanisms of action and the development of novel analogs will undoubtedly pave the way for new and effective treatments for a range of human diseases.
References
An In-depth Technical Guide on the Predicted Mechanism of Action of Methyl 1H-benzo[d]imidazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Its unique heterocyclic structure allows it to interact with a diverse range of biological targets, leading to its incorporation into numerous approved drugs. Methyl 1H-benzo[d]imidazole-2-carboxylate serves as a fundamental building block—a key synthetic intermediate—for the elaboration of more complex and pharmacologically potent benzimidazole derivatives. While the specific biological activity of this foundational molecule is not extensively documented, its core structure is implicated in a variety of mechanisms of action. This guide provides a predictive overview of these mechanisms by examining the established biological activities of its derivatives, thereby forecasting the potential therapeutic applications of compounds originating from this versatile scaffold.
Predicted Mechanism of Action 1: Anticancer Activity via Topoisomerase I Inhibition
A significant number of benzimidazole derivatives have been identified as potent anticancer agents. One of the primary mechanisms underlying this activity is the inhibition of human topoisomerase I (Hu Topo I), a critical enzyme involved in DNA replication and transcription.
Mechanism of Action
Human Topoisomerase I alleviates torsional stress in DNA by inducing transient single-strand breaks. Inhibitors of this enzyme, such as certain benzimidazole derivatives, bind to the enzyme-DNA complex. This binding event stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. The accumulation of these stalled complexes leads to DNA damage, which, when encountered by the replication machinery, results in irreversible double-strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][2]
Data Presentation
The anticancer potential of various benzimidazole derivatives has been quantified through in vitro assays. The 50% growth inhibition (GI₅₀) values against a panel of human cancer cell lines and the inhibition of Hu Topo I are summarized below.
| Compound ID | Cancer Cell Line | GI₅₀ (μM) | Hu Topo I Inhibition (50% at μM) | Reference |
| 11a | Varies | 0.16 - 3.6 | Not specified | [1][2] |
| 12a | Varies | 0.16 - 3.6 | Not specified | [1][2] |
| 12b | Varies | 0.16 - 3.6 | 16 | [1][2] |
Signaling Pathway
Caption: Inhibition of Topoisomerase I by benzimidazole derivatives.
Experimental Protocols
DNA Relaxation Assay: The inhibitory activity of the compounds on human Topoisomerase I is determined by measuring the conversion of supercoiled plasmid DNA (e.g., pBR322) to its relaxed form.[1][2]
-
Reaction Mixture: A reaction buffer containing supercoiled plasmid DNA is prepared.
-
Enzyme and Inhibitor: Human Topoisomerase I and varying concentrations of the test compound (benzimidazole derivative) are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Termination: The reaction is stopped by adding a loading dye containing a DNA intercalator and a protein denaturant (e.g., SDS).
-
Analysis: The products are resolved by agarose gel electrophoresis. The supercoiled and relaxed forms of the DNA migrate differently.
-
Quantification: The intensity of the DNA bands is quantified using densitometry. The concentration of the compound that inhibits 50% of the DNA relaxation activity is determined.
Predicted Mechanism of Action 2: Anticancer Activity via PARP-1 Inhibition
Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.
Mechanism of Action
PARP-1 plays a key role in the base excision repair (BER) pathway. When single-strand breaks (SSBs) occur in DNA, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. In cancer cells with deficiencies in other repair pathways (like homologous recombination, common in BRCA-mutated cancers), inhibiting PARP-1 leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks, leading to cell death through a mechanism known as synthetic lethality. Furthermore, PARP-1 inhibitors can potentiate the effects of DNA-damaging chemotherapeutic agents like temozolomide (TMZ).[3]
Data Presentation
The efficacy of these inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀) against PARP-1 and their ability to potentiate the cytotoxicity of TMZ, expressed as the potentiation factor (PF₅₀).
| Compound ID | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | TMZ Potentiation Factor (PF₅₀) in MX-1 cells | Reference |
| 10a | Not specified | Not specified | 7.10 | [3] |
| 11e | Not specified | Not specified | 4.17 | [3] |
Signaling Pathway
Caption: PARP-1 inhibition potentiates chemotherapy-induced cell death.
Experimental Protocols
PARP-1 Inhibition Assay:
-
Assay Principle: A colorimetric or fluorescent assay is used to measure the activity of purified PARP-1 enzyme. The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Procedure: Recombinant human PARP-1, activated DNA, histones, and biotinylated NAD+ are combined in a reaction plate.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Incubation: The reaction is incubated to allow for poly(ADP-ribosyl)ation.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose. A colorimetric HRP substrate is then added, and the absorbance is read.
-
Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
TMZ Potentiation Assay:
-
Cell Culture: Cancer cells (e.g., MX-1 human breast carcinoma xenograft cells) are seeded in 96-well plates.[3]
-
Treatment: Cells are treated with a fixed concentration of the PARP inhibitor and varying concentrations of TMZ. Control groups are treated with TMZ alone or the inhibitor alone.
-
Incubation: Cells are incubated for a period sufficient to observe cytotoxic effects (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using an assay like the MTT or SRB (sulforhodamine B) assay.
-
Analysis: The PF₅₀ is calculated as the ratio of the IC₅₀ of TMZ alone to the IC₅₀ of TMZ in the presence of the PARP inhibitor.
Predicted Mechanism of Action 3: Neuromodulation via GABA-A Receptor Interaction
Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been shown to act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic, sedative, and anticonvulsant drugs.
Mechanism of Action
The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. When the neurotransmitter GABA binds to its specific sites on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. Positive allosteric modulators (PAMs) do not open the channel directly but bind to a distinct allosteric site (e.g., the benzodiazepine site). This binding enhances the effect of GABA, increasing the frequency or duration of channel opening and thereby potentiating the inhibitory signal.[4]
Data Presentation
The binding affinity of these modulators for the GABA-A receptor is expressed as the pKᵢ (-log Kᵢ). Their functional efficacy is determined by measuring the enhancement of GABA-induced chloride currents.
| Compound ID | Binding Affinity (pKᵢ) | GABA-induced Cl⁻ Current Enhancement (% of GABA efficacy) | Reference |
| 9 | 5.5 | 172% | [4] |
| 16 | 5.53 | 124% | [4] |
| 23 | Not specified | 132% | [4] |
Signaling Pathway
Caption: Positive allosteric modulation of the GABA-A receptor.
Experimental Protocols
Radioligand Binding Assay:
-
Preparation: Cell membranes expressing GABA-A receptors (e.g., from rat cerebral cortex) are prepared.
-
Reaction: The membranes are incubated with a radiolabeled ligand that binds to the allosteric site (e.g., [³H]flunitrazepam) and various concentrations of the competing test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Expression System: Xenopus oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor isoform (e.g., α1β2γ2).
-
Recording: After a few days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Drug Application: A sub-maximal concentration of GABA (e.g., EC₅) is applied to elicit a baseline chloride current.
-
Modulator Test: The test compound is then co-applied with GABA, and the change in the amplitude of the chloride current is measured.
-
Analysis: The enhancement of the GABA-induced current is calculated as a percentage relative to the baseline GABA response.
Other Predicted Mechanisms and Therapeutic Areas
The versatility of the benzimidazole scaffold suggests several other potential mechanisms of action based on the activities of its derivatives:
-
Anticoagulant Activity: Certain amino acid derivatives featuring the benzimidazole core have been patented as inhibitors of blood coagulation factor XIa, suggesting a potential role in the prevention and treatment of thrombosis and vascular embolism.[5]
-
Anti-inflammatory/Antifibrotic Activity: Benzimidazole compounds have been investigated as inhibitors of the Myocardin-Related Transcription Factor/Serum Response Factor (MRTF/SRF) signaling pathway, which is implicated in fibrosis and other proliferative diseases.[6]
-
Kinase Inhibition: Derivatives have been developed as potent and selective inhibitors of Casein Kinase 1 (CK1) δ and ε, kinases that are involved in circadian rhythms and have been linked to cancer development.[7]
-
Antibacterial Activity: Arylurea derivatives containing a benzimidazole moiety are proposed to exert antibacterial effects by causing depolarization of the bacterial cell membrane, indicating potential for developing novel anti-infective agents.[8]
Synthetic Workflow: The Role of this compound
This compound is a pivotal starting material for accessing the diverse derivatives discussed. A common synthetic strategy involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, followed by functionalization. The ester group at the 2-position is particularly useful for further modification, such as amidation, to introduce new pharmacophores.
Caption: General synthetic route from the core scaffold to active derivatives.
While this compound itself may not be a potent biological agent, it represents a highly valuable starting point for the synthesis of a multitude of pharmacologically active compounds. The predictive analysis based on its derivatives reveals that the benzimidazole core can be effectively targeted toward a wide range of therapeutic areas, most notably oncology and neuroscience. The established mechanisms of action—including the inhibition of key enzymes like topoisomerases and PARPs, and the modulation of ion channels like the GABA-A receptor—underscore the immense potential held within this chemical scaffold. Future drug discovery efforts can leverage this foundational molecule to develop novel, potent, and selective therapeutics for a host of unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN113943259A - Amino acid derivative, preparation method and application thereof - Google Patents [patents.google.com]
- 6. US20160145251A1 - Inhibitors of myocardin-related transcription factor and serum response factor (mrtf/srf)-mediated gene transcription and methods for use of the same - Google Patents [patents.google.com]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
Methyl 1H-benzo[d]imidazole-2-carboxylate: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for studying the solubility and stability of Methyl 1H-benzo[d]imidazole-2-carboxylate. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard procedures and expected data presentation for its physicochemical characterization, drawing upon established principles for analogous benzimidazole derivatives.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any solubility and stability assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 5805-53-8 | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Melting Point | 175-177 °C | [3] |
Solubility Studies
The aqueous and organic solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. For benzimidazole derivatives, which often exhibit poor aqueous solubility, a thorough investigation across a range of solvents and pH conditions is essential.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Example Solubility Data
The following table is a representative example of how solubility data for this compound would be presented. Actual experimental values are required for a definitive profile.
| Solvent | Temperature (°C) | pH | Solubility (µg/mL) |
| Water | 25 | 7.0 | < 10 |
| Phosphate Buffer | 25 | 2.0 | 50 - 100 |
| Phosphate Buffer | 25 | 7.4 | < 10 |
| Ethanol | 25 | N/A | 500 - 1000 |
| DMSO | 25 | N/A | > 10000 |
Experimental Workflow for Solubility Determination
Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. These studies are typically conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.
Potential Degradation Pathways
Benzimidazole derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: The ester and carbamate functionalities present in some benzimidazoles can be prone to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The imidazole ring can be susceptible to oxidation.
-
Photodegradation: Many heterocyclic compounds, including benzimidazoles, exhibit photosensitivity and can degrade upon exposure to light.[4]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80 °C).
-
Photostability: The compound in solution and as a solid is exposed to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) is often used to identify the structure of the degradants.
Experimental Protocol: ICH Stability Studies
Long-term and accelerated stability studies are conducted to establish the retest period or shelf life.
-
Storage Conditions: At least three batches of the drug substance are stored under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Intervals: Samples are tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).
-
Parameters Tested: The testing should include assays for purity, impurities, and physical characteristics.
Example Stability Data (Accelerated Conditions)
The following table is a representative example of how stability data for this compound would be presented. Actual experimental values are required for a definitive profile.
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.40 | 0.75 |
| Water Content (%) | NMT 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |
Experimental Workflow for Stability Testing
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Isomerism of Methyl 1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-benzo[d]imidazole-2-carboxylate is a key structural motif in medicinal chemistry. Its biological activity and physicochemical properties are intrinsically linked to the subtle interplay of its tautomeric and isomeric forms. This technical guide provides a comprehensive overview of the annular prototropic tautomerism and positional isomerism pertinent to this molecule. It details the experimental and computational methodologies used to investigate these phenomena, presents quantitative data from related systems, and illustrates the logical frameworks for their study. A thorough understanding of these principles is critical for rational drug design, synthesis, and characterization.
Core Concepts: Tautomerism and Isomerism in Benzimidazoles
The benzimidazole scaffold is central to numerous pharmaceuticals due to its resemblance to natural purines and its versatile binding capabilities.[1] The phenomenon of tautomerism, specifically prototropic tautomerism, is a defining characteristic of N-unsubstituted benzimidazoles.[2]
-
Tautomerism : This form of constitutional isomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more interconvertible structures called tautomers.[3] For asymmetrically substituted benzimidazoles, different tautomers can exhibit distinct binding affinities to protein targets, significantly impacting pharmacological profiles.[2][3]
-
Isomerism : Isomers are compounds with the same molecular formula but different structural arrangements. In the context of this compound, this primarily refers to positional isomers that arise during synthesis, particularly through N-alkylation, which can yield distinct products with different biological activities.[4][5]
Annular Tautomerism of this compound
The most significant tautomerism in N-unsubstituted benzimidazoles is annular tautomerism, which involves the migration of a proton between the N1 and N3 nitrogen atoms of the imidazole ring.[2][3]
For this compound, the substituent is at the C2 position. Because the benzimidazole core itself is symmetric with respect to the fused benzene ring, the migration of the proton from N1 to N3 results in a molecule that is identical to the original. This is known as a degenerate tautomerism.[6] While the two forms are chemically equivalent, the process of proton transfer is a dynamic equilibrium that can be observed and studied spectroscopically.
This equilibrium simplifies NMR spectra when the proton exchange is fast relative to the NMR timescale, leading to averaged signals for carbon atoms that would otherwise be distinct (e.g., C4/C7 and C5/C6).[6] Under conditions of slow exchange, such as at low temperatures or in specific solvents, these signals can be resolved.[6]
Isomerism in Substituted Benzimidazoles
While the parent molecule exhibits degenerate tautomerism, its synthesis and subsequent reactions can lead to distinct, non-equivalent structural isomers. A primary example is the N-alkylation of the benzimidazole ring system. When reacting Methyl 4- or 5-substituted-1H-benzo[d]imidazole-2-carboxylate with an alkylating agent, two different positional isomers can be formed, as the incoming alkyl group can attach to either of the two imidazole nitrogens.
This is a critical consideration in synthetic chemistry, as the resulting isomers may be difficult to separate and can possess different pharmacological properties. For instance, in the synthesis of a related compound, N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate yielded a mixture of the desired product and its structural isomer, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, in a roughly 3.75:1 ratio.[4]
Quantitative Analysis of Tautomeric Equilibria
Computational studies using Density Functional Theory (DFT) have been employed to calculate the relative energies of different tautomers. For the parent benzimidazole, the 1H-tautomer is the most stable, with other potential prototropic tautomers (where a proton moves to a carbon atom) being significantly higher in energy.[7]
Table 1: Calculated Relative Energies of Benzimidazole Tautomers
| Tautomer | Relative Electronic Energy (ΔE, kJ/mol)[7] | Relative Gibbs Free Energy (ΔG, kJ/mol)[7] |
|---|---|---|
| 1H-Benzimidazole | 0.0 | 0.0 |
| 2H-Benzimidazole | 163.7 | 163.6 |
| 4H-Benzimidazole | 134.1 | 134.5 |
| 5H-Benzimidazole | 167.3 | 167.4 |
Note: Energies calculated at the B97-1/def2-TZVP level of theory. Data is for the parent benzimidazole molecule and serves as an estimate for related structures.
Experimentally, variable-temperature NMR (VT-NMR) can determine tautomer ratios in solution. For example, studies on omeprazole derivatives (which contain a substituted benzimidazole core) showed that at 203 K, two distinct tautomers could be observed in ratios of 6:4 and 7:3, depending on the specific substituents.[8]
Experimental Protocols for Tautomer and Isomer Analysis
The characterization of tautomeric and isomeric forms relies on a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[3]
-
Objective : To determine the rate of proton exchange and identify the presence of distinct tautomers or isomers.
-
Methodology (Variable-Temperature NMR) :
-
Sample Preparation : Dissolve a precisely weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6, known to slow proton exchange).[6]
-
Initial Spectrum : Acquire a standard 1H and 13C NMR spectrum at room temperature. In the case of fast exchange for a symmetric benzimidazole, the 13C spectrum will show averaged signals for C4/C7 and C5/C6.[6]
-
Low-Temperature Analysis : Gradually lower the temperature of the NMR probe in increments of 10-20 K (e.g., from 298 K down to 203 K).[8]
-
Data Acquisition : Acquire a 13C NMR spectrum at each temperature point.
-
Analysis : Observe the broadening and eventual splitting of the averaged signals into two distinct peaks (a phenomenon known as decoalescence). The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the proton exchange process. If two distinct tautomers are present, their relative ratios can be determined by integrating the signals at a temperature where the exchange is slow.[8]
-
X-ray Crystallography
This technique provides unambiguous structural information in the solid state, confirming which tautomer is present in the crystal lattice.[9]
-
Objective : To determine the precise molecular structure, including the position of the N-H proton.
-
Methodology :
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.[4]
-
Data Collection : Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement : Process the diffraction data to generate an electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Analysis : The final refined structure will unequivocally show the location of all atoms, including the hydrogen on either the N1 or N3 nitrogen, thereby identifying the solid-state tautomer.[9]
-
Computational Chemistry
Theoretical calculations are used to predict the relative stabilities of tautomers and isomers and to help assign experimental spectra.
-
Objective : To calculate the ground-state energies and predict the NMR chemical shifts of potential tautomers/isomers.
-
Methodology (DFT Calculations) :
-
Model Building : Construct 3D models of all possible tautomers and isomers in a molecular modeling program.
-
Geometry Optimization : Perform a geometry optimization for each structure using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to find the lowest energy conformation.[1][6]
-
Energy Calculation : Calculate the single-point electronic energy and Gibbs free energy for each optimized structure. The difference in these values indicates the relative stability of the tautomers.
-
Property Prediction : Use methods like GIAO (Gauge-Including Atomic Orbital) to predict the NMR chemical shifts (1H and 13C) for each tautomer.[6] These predicted shifts can then be compared to experimental data to confirm structural assignments.
-
Conclusion: Implications for Drug Development
The tautomeric and isomeric state of a molecule like this compound is not merely a chemical curiosity; it is a critical determinant of its biological function. The shape, hydrogen bonding capability, and electronic distribution of a molecule can change dramatically between different forms, thereby altering how it interacts with a biological target such as an enzyme or receptor. A comprehensive characterization using the spectroscopic and computational methods outlined in this guide is an indispensable step in the drug discovery and development pipeline, ensuring that the correct chemical entity is being synthesized, tested, and advanced.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]
- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 7. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Methyl 1H-benzo[d]imidazole-2-carboxylate in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets.[1] Derivatives of benzimidazole have been extensively explored for their potential as anticancer agents, with several compounds entering clinical use.[2] The anticancer mechanisms of benzimidazole derivatives are multifaceted and include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3]
Methyl 1H-benzo[d]imidazole-2-carboxylate is a key intermediate and a fundamental structure in the synthesis of more complex benzimidazole-based anticancer agents. While direct and extensive studies on the anticancer properties of this specific molecule are limited in publicly available research, the broader family of benzimidazole-2-carboxylates has shown promise. This document provides an overview of the potential applications of this compound in anticancer drug design, along with detailed protocols for its synthesis and evaluation, based on studies of closely related derivatives.
Potential Mechanisms of Action
Based on the known anticancer activities of benzimidazole derivatives, this compound and its derivatives may exert their effects through several mechanisms:
-
Inhibition of Tubulin Polymerization: Many benzimidazole compounds, such as albendazole and mebendazole, exhibit anticancer activity by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[2][3]
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate between DNA base pairs, while certain derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[4]
-
Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/AKT and MAPK signaling pathways.[2]
-
Induction of Apoptosis: By targeting various cellular pathways, benzimidazole compounds can trigger programmed cell death, a key mechanism for eliminating cancer cells.[3]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3]
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of several N-substituted benzimidazole derivatives, demonstrating the potential of this chemical class. The data is adapted from studies on related compounds to provide a representative overview.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Compound 2a | A549 (Lung Carcinoma) | 111.70 | Cisplatin | 9.79 |
| DLD-1 (Colorectal Adenocarcinoma) | 185.30 | Cisplatin | 55.58 | |
| L929 (Fibrosarcoma) | 167.30 | Cisplatin | 7.41 | |
| Compound 12b | Panel of 60 Human Cancer Cell Lines | 0.16 - 3.6 | - | - |
Data for Compound 2a is from a study on 1,2-disubstituted benzimidazoles.[5] Data for Compound 12b is from a study on 1H-Benzo[d]imidazole derivatives targeting topoisomerase I.[4]
Experimental Protocols
The following protocols are adapted from published research on benzimidazole derivatives and can be applied to the evaluation of this compound and its novel derivatives.
Protocol 1: Synthesis of N-Substituted Methyl 1H-benzo[d]imidazole-2-carboxylates
This protocol describes a general method for the N-alkylation of the benzimidazole ring, a common step in diversifying the core structure for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in dry DMF, add K₂CO₃ (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired N-substituted derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the growth-inhibitory effects of the synthesized compounds on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Workflow for the synthesis of N-substituted derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential signaling pathways and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: "Methyl 1H-benzo[d]imidazole-2-carboxylate" as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 1H-benzo[d]imidazole-2-carboxylate as a versatile scaffold for the development of potent and selective kinase inhibitors. The benzimidazole core is a well-established privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous kinases.[1] This document outlines the synthetic utility of this scaffold, its potential kinase targets, and detailed protocols for the synthesis of derivatives and their biological evaluation.
Introduction to the Benzimidazole Scaffold
The 1H-benzo[d]imidazole moiety is a bicyclic heterocyclic aromatic compound that mimics the purine core of ATP, enabling it to effectively compete for the kinase ATP-binding site. The methyl ester at the 2-position of the this compound scaffold provides a convenient chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).
Kinase Inhibitor Discovery Workflow
The development of kinase inhibitors from a starting scaffold like this compound typically follows a structured workflow. This process involves iterative cycles of chemical synthesis, biological screening, and computational modeling to optimize the lead compounds.
Targeted Kinase Families and Signaling Pathways
Derivatives of the benzimidazole scaffold have been reported to inhibit several key kinase families involved in oncogenesis. Understanding the signaling pathways governed by these kinases is crucial for rational drug design and for predicting the cellular effects of the inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block the pro-angiogenic signals initiated by VEGF.
Aurora Kinases
Aurora kinases (A, B, and C) are essential for the regulation of mitosis.[3] Their overexpression is common in many cancers and is associated with genomic instability. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
Cyclin-Dependent Kinases (CDKs)
CDKs are fundamental regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK inhibitors can induce cell cycle arrest. The Cyclin E/CDK2 complex is crucial for the G1/S phase transition.[5]
Quantitative Data on Benzimidazole-Based Kinase Inhibitors
While specific data for derivatives of this compound is limited in publicly available literature, the following tables summarize the inhibitory activities of structurally related benzimidazole compounds against various kinases. This data serves as a valuable reference for the potential of the scaffold.
Disclaimer: The following data is for benzimidazole derivatives that may not be directly synthesized from this compound, but they represent the potential of the core scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6h | EGFR | 73.2 | [4] |
| HER2 | 23.2 | [4] | |
| CDK2 | 284 | [4] | |
| AURKC | 11 | [4] | |
| Compound 6i | mTOR | - | [4] |
| Compound 5a | FLT3 | 495 |
Table 2: Cytotoxic Activity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Compound 6c | HCT-116 | 7.82 - 10.21 | Colon | [4] |
| Compound 6i | HepG2 | 7.82 - 10.21 | Liver | [4] |
| MCF-7 | 7.82 - 10.21 | Breast | [4] | |
| Compound 12b | - | 0.16 - 3.6 | Various |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound. Optimization of reaction conditions and purification methods may be required for specific derivatives.
Synthesis of N-Substituted this compound Derivatives
This protocol describes the N-alkylation of the benzimidazole core, a common strategy to introduce diverse substituents and explore the SAR.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., Potassium Carbonate (K2CO3), Sodium Hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Synthesis of 1H-benzo[d]imidazole-2-carboxamide Derivatives
This protocol outlines the conversion of the methyl ester to an amide, a key transformation for introducing a wide range of functional groups and improving pharmacological properties.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (R-NH2)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
First, hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific assay conditions (e.g., enzyme and substrate concentrations, incubation times) should be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Synthesized benzimidazole derivatives (test compounds)
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phospho-specific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a microplate, add the kinase, substrate, and test compound/control to the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising and synthetically accessible scaffold for the development of a new generation of kinase inhibitors. Its structural resemblance to the purine core of ATP, coupled with the versatility of its chemical handles, allows for the creation of diverse chemical libraries for screening against a wide range of kinase targets. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutics for cancer and other kinase-driven diseases. Further exploration of the structure-activity relationships of derivatives from this specific scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patents In BindingDB [bindingdb.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 1H-benzo[d]imidazole-2-carboxylate Derivatives as Potent Antimicrobial Agents
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant threat to global health. This has necessitated the urgent development of novel antimicrobial agents with diverse chemical scaffolds and mechanisms of action. Benzimidazole derivatives have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The benzimidazole scaffold, being a structural isostere of naturally occurring purine, allows these compounds to interact with various biological targets within microbial cells.[3] Among the diverse array of benzimidazole derivatives, those bearing a carboxylate group at the 2-position, such as Methyl 1H-benzo[d]imidazole-2-carboxylates, are of particular interest as potential antimicrobial agents. This document provides an overview of their synthesis, antimicrobial activity, and proposed mechanisms of action, along with detailed protocols for their evaluation.
Chemical Structure and Synthesis
The core structure of Methyl 1H-benzo[d]imidazole-2-carboxylate consists of a fused benzene and imidazole ring, with a methyl carboxylate group at the 2-position. The synthesis of these derivatives generally involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid derivative. A common synthetic route involves the reaction of o-phenylenediamine with oxalic acid derivatives under acidic conditions to yield the benzimidazole-2-carboxylic acid, which is then esterified to the corresponding methyl ester. Further modifications can be introduced at the N-1 position of the benzimidazole ring to generate a library of derivatives for structure-activity relationship (SAR) studies.
Antimicrobial Activity and Spectrum
Derivatives of the benzimidazole scaffold have demonstrated significant in vitro activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4] While specific data for a wide range of this compound derivatives is still emerging, the existing literature on 2-substituted benzimidazoles suggests that this class of compounds holds considerable promise. The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzimidazole core. For instance, the introduction of electron-withdrawing groups can enhance antibacterial activity.[5]
Mechanism of Action
The precise mechanism of antimicrobial action for many benzimidazole derivatives is still under investigation, though several potential targets have been proposed. Their structural similarity to purines suggests that they may interfere with the synthesis of nucleic acids and proteins, essential for microbial survival.[3] In fungi, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] For bacteria, potential targets include DNA gyrase and other essential enzymes involved in cell division and metabolism. Some studies have pointed towards the inhibition of filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, as a possible mechanism.[6]
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole derivatives against various microbial strains, providing an insight into the potential antimicrobial spectrum of this class of compounds.
Table 1: Antibacterial Activity of Representative Benzimidazole Derivatives
| Compound ID | R-group at 2-position | Test Organism | MIC (µg/mL) | Reference |
| EJMCh-13 | Cyclohexylpropyl | Staphylococcus aureus ATCC 25923 | 15.6 | [7] |
| EJMCh-13 | Cyclohexylpropyl | Staphylococcus epidermidis ATCC 12228 | 15.6 | [7] |
| EJMCh-13 | Cyclohexylpropyl | Micrococcus luteus ATCC 10240 | 15.6 | [7] |
| 3ao | 5-Bromo-1H-indol-3-yl | Staphylococcus aureus ATCC 25923 | < 1 | [6] |
| 3aq | 5-Bromo-1H-indol-3-yl | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | [6] |
| 3ag | 1H-indol-3-yl | Mycobacterium smegmatis mc(2)155 | 3.9 | [6] |
| Compound 5i | N/A (complex pyrazole derivative) | Staphylococcus aureus | N/A (Zone of Inhibition) | [5] |
Note: Data for a broader range of 2-substituted benzimidazoles is presented to illustrate the general antimicrobial potential, as comprehensive MIC data specifically for this compound derivatives is limited in the provided search results.
Table 2: Antifungal Activity of Representative Benzimidazole Derivatives
| Compound ID | R-group at 2-position | Test Organism | MIC (µg/mL) | Reference |
| 3ag | 1H-indol-3-yl | Candida albicans ATCC 10231 | 3.9 | [6] |
| 3aq | 5-Bromo-1H-indol-3-yl | Candida albicans ATCC 10231 | 3.9 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of the target compounds, which may be adapted based on the specific starting materials.
Materials:
-
Substituted o-phenylenediamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (4N)
-
Methanol (anhydrous)
-
Thionyl chloride or Sulfuric acid (catalyst for esterification)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Benzimidazole-2-carboxylic acid:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine in 4N hydrochloric acid.
-
Add oxalic acid dihydrate to the solution.
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude benzimidazole-2-carboxylic acid.
-
-
Esterification to this compound:
-
Suspend the crude benzimidazole-2-carboxylic acid in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes the standard method for determining the MIC of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
Grow the microbial strains in an appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Performance:
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs directly in the plate to achieve a range of desired concentrations.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Proposed mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1H-benzo[d]imidazole-2-carboxylate Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl 1H-benzo[d]imidazole-2-carboxylate derivatives, specifically focusing on Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), in cell-based assays. The protocols and data presented herein are derived from studies on its anti-cancer properties and serve as a guide for researchers investigating this class of compounds.
Application Notes
Compound of Interest: Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a derivative of this compound.
Background: MBIC has been identified as a potent Microtubule Targeting Agent (MTA) with significant anti-tumor activity.[1][2][3] It preferentially affects rapidly dividing cancer cells over normal cells by inducing cell death through mitotic arrest.[1][2][3] This makes it a promising candidate for cancer therapy, particularly for breast cancer.
Mechanism of Action: MBIC functions by disrupting microtubule assembly, which is crucial for cell division. This disruption leads to an arrest of the cell cycle in the G2-M phase.[1] Consequently, this triggers a mitochondrial-caspase-dependent apoptotic pathway, leading to programmed cell death.[1] Studies have also shown that MBIC can induce mitotic slippage and alter the affinity of survivin for caspases, further contributing to its anti-cancer effects.[1][2] The efficacy of MBIC can be influenced by the p53 mutation status of the cancer cells, with wild-type p53 cells showing greater sensitivity.[2][3]
Cell-Based Applications:
-
Cytotoxicity and Anti-proliferative Assays: To determine the concentration-dependent inhibitory effect of the compound on cancer cell growth and viability.
-
Cell Cycle Analysis: To investigate the compound's impact on cell cycle progression and identify specific checkpoints that are affected.
-
Apoptosis Assays: To confirm the induction of programmed cell death as a mechanism of action.
-
Immunofluorescence and Cytoskeleton Analysis: To visualize the compound's effect on microtubule integrity and cellular morphology.
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of the compound in animal models.[1][2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MBIC against various human breast cancer and non-tumorigenic cell lines after 24 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 |
| T47D | Breast Cancer | 1.3 ± 0.1 |
| MDA-MB-468 | Breast Cancer | 12.0 ± 0.3 |
| MDA-MB-231 | Aggressive/Metastatic Breast Cancer | 20.4 ± 0.2 |
| NIH/3T3 | Non-tumorigenic Fibroblast | 55.0 ± 0.1 |
| L-cells | Non-tumorigenic Fibroblast | 59.6 ± 2.5 |
Data extracted from a study on the anti-tumor activity of MBIC.[1]
Experimental Protocols
Protocol 1: Multiparameter Cytotoxicity Assay
This protocol is based on the use of a commercially available kit to simultaneously assess multiple indicators of cytotoxicity.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates with 22 x 22 mm cover slips
-
4% Paraformaldehyde
-
Multiparameter Cytotoxicity Assay Kit (e.g., Cellomics Multiparameter Cytotoxicity 3 Kit)
-
Fluorescence microscope
2. Procedure:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells onto cover slips in 6-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of MBIC in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of MBIC. Include a DMSO-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Fixation: After incubation, carefully remove the medium and wash the cells with PBS. Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain them according to the manufacturer's protocol for the multiparameter cytotoxicity kit.[1] This typically involves staining for nuclear morphology, cell membrane permeability, and mitochondrial membrane potential.
-
Imaging and Analysis: Mount the cover slips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images and analyze the different parameters of cytotoxicity based on the fluorescence signals.
Protocol 2: Real-Time Cell Proliferation Assay
This protocol utilizes an impedance-based system to monitor cell proliferation in real-time.
1. Materials:
-
Human cancer cell line (e.g., MCF-7)
-
MBIC
-
Complete cell culture medium
-
Real-Time Cell Analyzer (RTCA) instrument and E-plates
2. Procedure:
-
Background Measurement: Add 100 µL of cell culture medium to each well of an E-plate and measure the background impedance using the RTCA instrument.
-
Cell Seeding: Seed the cells into the E-plate wells at an optimized density.
-
Cell Settling: Place the E-plate in the cell culture incubator for 30 minutes to allow the cells to settle evenly.
-
Baseline Proliferation: Place the E-plate in the RTCA station and monitor cell proliferation for approximately 24 hours to establish a baseline growth curve.
-
Compound Treatment: After establishing the baseline, add different concentrations of MBIC to the wells.
-
Real-Time Monitoring: Continue to monitor the cell index values in real-time for the desired duration of the experiment (e.g., 24-72 hours). The cell index is a measure of cell number and adhesion.
-
Data Analysis: Analyze the resulting growth curves to determine the effect of MBIC on cell proliferation. Significant inhibition of cell growth will be reflected by a decrease or stagnation in the cell index values compared to the control.[1]
Visualizations
Caption: A generalized workflow for a cell-based cytotoxicity assay.
Caption: The signaling pathway of MBIC-induced apoptosis.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Functionalization of Methyl 1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical functionalization of Methyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The primary focus is on N-functionalization, including N-alkylation, N-arylation, and N-sulfonylation, to generate diverse derivatives for screening and lead optimization. Methodologies are adapted from established procedures for related benzimidazole compounds. This guide includes experimental procedures, tables of reagents and conditions for easy comparison, and workflow diagrams to facilitate laboratory implementation.
Introduction
The benzimidazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules, including anthelmintics like mebendazole and albendazole. Functionalization of the benzimidazole core, particularly at the N-1 position of the imidazole ring and the C-H bonds of the benzene ring, is a critical strategy for modulating the physicochemical and pharmacological properties of these compounds. This application note details reliable protocols for achieving these transformations.
N-Functionalization Protocols
The presence of an acidic N-H proton in the imidazole ring of this compound allows for straightforward functionalization through various substitution reactions.
N-Alkylation
N-alkylation introduces alkyl groups to the benzimidazole nitrogen, which can influence lipophilicity and binding interactions. A general and efficient method for N-alkylation involves the use of an alkyl halide in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5-10 mL), add a base (e.g., potassium carbonate, 1.5 mmol, or sodium hydride, 1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Table 1: Representative Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4-6 | ~90 |
| Benzyl Bromide | NaH | THF | rt | 12 | ~85 |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 70 | 8-10 | ~80 |
Yields are representative and based on similar benzimidazole alkylation reactions; they may vary for the specific substrate.
N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, is a powerful method for forming N-aryl bonds. This reaction can be performed with either aryl halides or aryl boronic acids.
Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl Halides
-
In a dry Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add a ligand, for example, 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol), and a solvent like butyronitrile or N,N-dimethylformamide (DMF) (5 mL).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the N-arylated product.[1]
Table 2: Typical Conditions for Copper-Catalyzed N-Arylation
| Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Iodobenzene | CuI (10 mol%) | 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 24 | 75-90 |
| 4-Bromotoluene | Cu₂O (5 mol%) | 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO | 110 | 24 | 70-85 |
| Phenylboronic Acid | Cu(OAc)₂ (10 mol%) | Pyridine | Et₃N | Dichloromethane | rt | 12 | 60-80 |
Yields are based on general procedures for benzimidazole N-arylation and may need optimization for the specific substrate.[1][2]
N-Sulfonylation
N-sulfonylation is achieved by reacting the benzimidazole with a sulfonyl chloride in the presence of a base, yielding N-sulfonylbenzimidazoles.
Experimental Protocol: N-Sulfonylation
-
Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add the desired sulfonyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Table 3: Reagents for N-Sulfonylation
| Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Benzenesulfonyl chloride | NaH | THF | rt | 12 | 80-95 |
| p-Toluenesulfonyl chloride | NaH | THF | rt | 12 | 80-95 |
| Methanesulfonyl chloride | Et₃N | Dichloromethane | rt | 6 | 75-90 |
Yields are representative and may require optimization.[3]
C-H Functionalization of the Benzene Ring
Direct C-H functionalization of the benzene portion of the benzimidazole core is a more advanced strategy for introducing molecular diversity. These reactions are typically catalyzed by transition metals like palladium or rhodium and often exhibit regioselectivity guided by directing groups. While specific protocols for this compound are not widely reported, methods developed for 2-arylbenzimidazoles may be adaptable. This area requires further investigation and methods development for the specified substrate. Researchers are encouraged to consult literature on regioselective C-H activation of benzimidazoles for potential starting points.[4][5][6]
Visualized Workflows and Reactions
To aid in the practical application of these protocols, the following diagrams illustrate a general experimental workflow and a representative N-alkylation reaction.
Caption: General experimental workflow for N-functionalization.
Caption: N-Alkylation of this compound.
Conclusion
The protocols outlined in this application note provide a robust starting point for the N-functionalization of this compound. These methods offer access to a wide variety of derivatives, enabling comprehensive structure-activity relationship (SAR) studies. While direct C-H functionalization of this specific scaffold remains an area for further exploration, the N-functionalization strategies presented here are well-established and adaptable, providing a valuable toolkit for researchers in drug discovery and development. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 6. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1H-benzo[d]imidazole-2-carboxylate Scaffold for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties also make it an attractive platform for the development of novel probes for in vivo imaging. While direct in vivo imaging applications of Methyl 1H-benzo[d]imidazole-2-carboxylate are not yet extensively documented in peer-reviewed literature, the broader class of benzimidazole derivatives has shown significant promise in preclinical and clinical imaging studies. These derivatives have been successfully developed as fluorescent probes and Positron Emission Tomography (PET) ligands for various biological targets.
This document provides a comprehensive overview of the potential applications of the this compound scaffold in in vivo imaging, drawing upon data and protocols from studies on related benzimidazole derivatives. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel imaging agents based on this versatile chemical entity.
Potential Applications in In Vivo Imaging
The benzimidazole core can be chemically modified to create probes with high affinity and selectivity for a range of biological targets. Key potential applications for imaging agents derived from the this compound scaffold include:
-
Neuroimaging: Benzimidazole derivatives have shown significant promise as imaging agents for neurodegenerative diseases, particularly for the detection of tau pathology (neurofibrillary tangles, NFTs) in Alzheimer's disease.[1][2]
-
Oncology: The development of radiolabeled benzimidazole derivatives as PET imaging ligands for targets such as the metabotropic glutamate receptor 2 (mGluR2), which is implicated in various cancers, highlights the potential of this scaffold in oncological imaging.[3][4]
-
Receptor Mapping: The ability to functionalize the benzimidazole structure allows for the design of ligands for a wide array of receptors, enabling their visualization and quantification in vivo.
Quantitative Data of Representative Benzimidazole-Based Imaging Probes
To illustrate the potential performance of imaging agents based on the this compound scaffold, the following table summarizes key quantitative data from published studies on related benzimidazole derivatives.
| Compound Class | Imaging Modality | Target | Key Performance Metrics | Reference |
| Quinoline and Benzimidazole Derivatives | Fluorescence / Autoradiography | Tau Fibrils (NFTs) | High binding affinity to tau fibrils, low nonspecific binding, and good brain penetration. | [1] |
| Styryl Benzimidazole (SBIM) Derivatives | Fluorescence / Autoradiography | Neurofibrillary Tangles (NFTs) | High initial brain uptake (3.20-4.11 %ID/g at 2 min) and rapid clearance (0.12-0.33 %ID/g at 60 min) in mice. | [2] |
| 11C-labeled Benzimidazole Derivative ([11C]13) | PET | mGluR2 | Potent binding affinity (IC50 = 7.6 ± 0.9 nM) and high selectivity. | [3][4] |
| Imidazole Derivatives (T-series) | Two-Photon Fluorescence Microscopy | Cellular Imaging | Large two-photon absorption cross-sections (up to 276 GM). | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of benzimidazole-based imaging probes, adapted from methodologies reported in the literature.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing the benzimidazole core structure.
Materials:
-
o-phenylenediamine derivative
-
Appropriate carboxylic acid or aldehyde
-
Dehydrating agent (e.g., polyphosphoric acid, hydrochloric acid) or oxidizing agent (e.g., sodium bisulfite)
-
Reaction solvent (e.g., ethanol, water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 equivalent) in the chosen solvent.
-
Add the carboxylic acid or aldehyde (1-1.5 equivalents).
-
If using a carboxylic acid, add a dehydrating agent and heat the mixture under reflux for several hours.[6]
-
If using an aldehyde, add an oxidizing agent and reflux the mixture.[7]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8][9]
Protocol 2: In Vitro Binding and Fluorescence Assays
This protocol outlines the steps to evaluate the binding affinity and fluorescent properties of a novel benzimidazole-based probe.
Materials:
-
Synthesized benzimidazole probe
-
Target protein/aggregate (e.g., recombinant tau fibrils)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or plate reader
-
Filters for excitation and emission wavelengths
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the benzimidazole probe and the target protein in PBS.
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the target protein to each well.
-
Add increasing concentrations of the benzimidazole probe to the wells.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Correct for background fluorescence from the buffer and the probe alone.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the probe concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding model (e.g., one-site binding).
-
Protocol 3: In Vivo Imaging in an Animal Model
This protocol provides a general workflow for evaluating a benzimidazole-based imaging probe in a relevant animal model (e.g., a transgenic mouse model of Alzheimer's disease).
Materials:
-
Benzimidazole imaging probe formulated for intravenous injection
-
Animal model (e.g., transgenic mice) and wild-type controls
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., fluorescence imaging system or PET scanner)
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging system.
-
Probe Administration: Administer the imaging probe via intravenous (e.g., tail vein) injection.
-
Image Acquisition: Acquire images at various time points post-injection to assess the biodistribution and clearance of the probe.
-
Data Analysis:
-
Quantify the signal intensity in regions of interest (e.g., brain, liver, kidneys).
-
Compare the signal in the target region between the animal model and wild-type controls.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging session, euthanize the animal and collect tissues of interest.
-
Perform ex vivo analysis (e.g., fluorescence microscopy of brain sections) to confirm the colocalization of the probe with the target pathology.
-
Visualizations
Caption: Experimental workflow for developing benzimidazole-based imaging probes.
Caption: Conceptual pathway of a benzimidazole probe targeting protein aggregates.
References
- 1. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel styryl benzimidazole derivatives as probes for imaging of neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Application of Methyl 1H-benzo[d]imidazole-2-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-benzo[d]imidazole-2-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial starting point for the development of a wide array of therapeutic agents. The benzimidazole core, being isosteric to naturally occurring purines, readily interacts with various biological targets. The presence of a methyl carboxylate group at the 2-position offers a convenient handle for further structural modifications, making this compound an ideal candidate for structure-activity relationship (SAR) studies. These studies are fundamental in drug discovery, enabling the systematic investigation of how chemical structure influences biological activity, thereby guiding the design of more potent and selective drug candidates.
This document provides a detailed overview of the application of this compound in SAR studies across different therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial research. It includes quantitative data from various studies, detailed experimental protocols, and visualizations of key concepts and workflows.
Structure-Activity Relationship (SAR) Insights
The benzimidazole ring system has been extensively explored, with modifications at the N-1, C-2, C-5, and C-6 positions leading to significant changes in pharmacological activity.[1] The methyl carboxylate group at the C-2 position is a key feature that can be modified to explore its impact on biological activity.
Anticancer Activity
Derivatives of this compound have shown promising anticancer activities, often by targeting DNA and associated enzymes like topoisomerase I.[2]
Table 1: SAR of Bisbenzimidazole Derivatives as Anticancer Agents [2]
| Compound ID | R (Functional Group at Phenyl Ring) | Alkyl Chain Length at Piperazine | GI50 (µM) Range |
| 11a | 3,4-dimethoxy | Ethyl | 0.16 - 3.6 |
| 12a | 3,4,5-trimethoxy | Ethyl | 0.16 - 3.6 |
| 12b | 3,4,5-trimethoxy | Propyl | 0.16 - 3.6 |
GI50: 50% Growth Inhibition. Data from screening against a panel of 60 human cancer cell lines.
The data suggests that the presence of electron-donating groups (dimethoxy, trimethoxy) on the phenyl ring and the length of the alkyl chain at the piperazine moiety are important for anticancer activity.[2] Specifically, compounds 11a , 12a , and 12b demonstrated significant growth inhibition across a wide range of cancer cell lines.[2]
Anti-inflammatory Activity
Benzimidazole-2-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. The carboxylic acid moiety at the 2-position is a common structural feature in many anti-inflammatory drugs.[3]
Table 2: Anti-inflammatory Activity of Benzimidazole-2-Carboxylic Acid Derivatives [3]
| Compound ID | R1 (Substitution at N-1) | R2 (Substitution at C-5/C-6) | % Inhibition of Edema (at 100 mg/kg) |
| 3a | H | H | 45.2 |
| 3b | H | 5-Nitro | 52.8 |
| 3c | H | 5-Chloro | 48.9 |
| 4a | Methyl | H | 40.5 |
Activity measured against carrageenan-induced rat paw edema.
The results indicate that substitution on the benzimidazole ring influences anti-inflammatory activity. An electron-withdrawing group like a nitro group at the C-5 position (3b ) appears to enhance the activity.[3]
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[4] Modifications around the core have led to compounds with significant antibacterial and antifungal properties.
Table 3: Antibacterial Activity of Benzimidazole Derivatives [4]
| Compound ID | R (Substitution at C-2) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| 64a | Substituted Phenyl | 18 | 17 | 17 |
| 64b | Substituted Phenyl | 19 | 18 | 18 |
These compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the 2-substituted benzimidazole scaffold is a promising template for developing new antibacterial agents that may target bacterial DNA gyrase.[4]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5]
Protocol 1: Synthesis of 2-Substituted Benzimidazoles [5][6]
-
Reaction Setup: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add the desired carboxylic acid or aldehyde (1.2 equivalents) to the solution. In the case of aldehydes, an oxidizing agent like sodium metabisulfite (Na2S2O5) is also added.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzimidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[2]
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol 3: Carrageenan-Induced Rat Paw Edema [3]
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., 100 mg/kg, p.o.) or vehicle to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizations
Synthetic Pathway for Bisbenzimidazole Derivatives
Caption: General synthetic scheme for bisbenzimidazole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating anticancer activity using the MTT assay.
Logical Relationship in SAR Studies
Caption: Logical flow of a structure-activity relationship study.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of "Methyl 1H-benzo[d]imidazole-2-carboxylate" Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of chemical libraries based on the "Methyl 1H-benzo[d]imidazole-2-carboxylate" scaffold. This document offers detailed protocols for primary and secondary assays targeting key areas of therapeutic interest, including oncology, infectious diseases, and neurodegenerative disorders. The benzimidazole core is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This guide will facilitate the identification of novel bioactive compounds for further drug development.
Overview of Potential Therapeutic Applications and Screening Strategies
The "this compound" scaffold and its derivatives have been implicated in a range of biological activities. High-throughput screening of libraries of these compounds can be strategically directed towards several key therapeutic areas. The primary screening phase is designed to rapidly identify "hit" compounds from a large library that exhibit activity in a specific assay. These hits are then subjected to more rigorous secondary assays to confirm their activity, determine potency and selectivity, and elucidate their mechanism of action.
A general workflow for a high-throughput screening campaign is outlined below.
Application Notes and Protocols: Conjugation of 1H-Benzo[d]imidazole-2-Carboxylic Acid to Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This document provides detailed protocols for the conjugation of a key derivative, 1H-benzo[d]imidazole-2-carboxylic acid, to biomolecules such as proteins and peptides. The ability to covalently link this scaffold to biological macromolecules opens avenues for the development of novel targeted therapeutics, diagnostic agents, and research tools.
The primary strategy for conjugation involves the formation of a stable amide bond between the carboxylic acid group of the benzimidazole derivative and primary amine groups (e.g., lysine residues or the N-terminus) present on the biomolecule. This is typically achieved through the activation of the carboxylic acid using the carbodiimide crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
These application notes provide a comprehensive guide, from the initial preparation of the carboxylic acid from its methyl ester precursor to the final purification and characterization of the bioconjugate.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 1H-benzo[d]imidazole-2-carboxylate
Objective: To hydrolyze the methyl ester of this compound to yield 1H-benzo[d]imidazole-2-carboxylic acid, which is required for the subsequent conjugation reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (DI H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a mixture of methanol and deionized water. A typical ratio is 1:1 (v/v) to ensure solubility.
-
Addition of Base: Add a molar excess of sodium hydroxide (typically 2-3 equivalents) to the solution. This can be added as a solid or as a pre-dissolved aqueous solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C for a methanol/water mixture).
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a more polar product spot.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Slowly add 1 M HCl to the remaining aqueous solution with stirring until the pH reaches approximately 3-4. The carboxylic acid product will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified 1H-benzo[d]imidazole-2-carboxylic acid in a vacuum oven.
Protocol 2: EDC/NHS-Mediated Conjugation to a Protein (e.g., Bovine Serum Albumin - BSA)
Objective: To covalently conjugate 1H-benzo[d]imidazole-2-carboxylic acid to the primary amine groups of a protein.
Materials:
-
1H-benzo[d]imidazole-2-carboxylic acid
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1H-benzo[d]imidazole-2-carboxylic acid in a suitable organic solvent like DMSO, and then dilute it into the Activation Buffer.
-
Dissolve BSA in Coupling Buffer to a known concentration (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, mix 1H-benzo[d]imidazole-2-carboxylic acid with a molar excess of EDC (e.g., 10-fold) and Sulfo-NHS (e.g., 20-fold) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated 1H-benzo[d]imidazole-2-carboxylic acid solution to the BSA solution. The final reaction buffer should be at pH 7.2-7.5.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification:
-
Remove excess, unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Characterization of the Bioconjugate
UV-Vis Spectroscopy for Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of benzimidazole molecules conjugated per protein molecule, can be estimated using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the benzimidazole derivative (A_max).
-
Calculate the concentration of the protein and the conjugated molecule using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the absorbance of the benzimidazole derivative at 280 nm should be applied.
Data Presentation:
| Sample | A₂₈₀ | A_max (at λ_max nm) | Protein Concentration (µM) | Ligand Concentration (µM) | Degree of Labeling (DOL) |
| BSA-Benzimidazole Conjugate | |||||
| Unconjugated BSA | N/A | N/A |
Mass Spectrometry
Mass spectrometry can be used to confirm the covalent conjugation and to determine the distribution of the number of conjugated molecules per protein.
Procedure:
-
Analyze the purified conjugate using a mass spectrometer suitable for protein analysis (e.g., ESI-TOF or MALDI-TOF).
-
Compare the mass spectrum of the conjugated protein with that of the unconjugated protein. The mass shift will correspond to the mass of the attached benzimidazole molecules.
Data Presentation:
| Sample | Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Number of Conjugated Ligands |
| BSA-Benzimidazole Conjugate (major species) | ||||
| Unconjugated BSA | N/A | 0 |
Visualizations
Caption: Workflow for the conjugation of 1H-benzo[d]imidazole-2-carboxylic acid to biomolecules.
Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 1H-benzo[d]imidazole-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method involves the condensation of o-phenylenediamine with a suitable two-carbon electrophile, followed by cyclization. One such established method is the reaction of o-phenylenediamine with methyl 2-chloro-2-oxoacetate or related reagents. Another facile technique involves the condensation of a substituted 1,2-phenylenediamine with methyl trichloroacetimidate in the presence of an acid catalyst like trifluoroacetic acid (TFA), which rapidly forms the 2-trichloromethylbenzimidazole intermediate, followed by hydrolysis to yield the desired carboxylate.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route, purity of starting materials, and reaction conditions. While some traditional methods may result in lower to moderate yields, modern approaches aim for higher efficiency. For instance, methods utilizing catalysts like ZnO nanoparticles or gold nanoparticles on a titanium dioxide support have been reported to produce various benzimidazole derivatives in good to high yields, often exceeding 80-90%.[2][3] Specifically for benzimidazole-2-carboxylates, a facile two-step synthesis has been developed that is suitable for gram-scale production with good yields.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of the synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Visualizing the spots under UV light is a common practice.[4]
Q4: What are the common side products in this synthesis?
A4: A common side reaction in benzimidazole synthesis is the formation of 1,2-disubstituted benzimidazoles, especially when using aldehydes as the electrophile.[5] The choice of solvent can influence the selectivity between the desired 2-substituted product and the 1,2-disubstituted byproduct. Additionally, N-alkylation of the benzimidazole ring can occur if alkylating agents are present. The oxidation of the o-phenylenediamine starting material can also lead to colored impurities.
Q5: What is the best way to purify the final product?
A5: The most common methods for purifying this compound are recrystallization and column chromatography.[1][6] Recrystallization from a suitable solvent system can effectively remove impurities, provided the product has good crystallinity. For more challenging separations, column chromatography using silica gel is employed. A typical eluent system for column chromatography would be a mixture of ethyl acetate and hexanes.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Impure starting materials (o-phenylenediamine or the electrophile).- Incomplete reaction.- Suboptimal reaction temperature or time.- Inefficient catalyst or incorrect catalyst loading.- Oxidation of o-phenylenediamine. | - Purify starting materials before use.- Monitor the reaction by TLC to ensure completion.- Optimize reaction temperature and time based on literature procedures or systematic experimentation.- Ensure the catalyst is active and optimize its concentration.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products/Side Products | - Formation of 1,2-disubstituted benzimidazoles.- N-alkylation of the benzimidazole ring.- Stable Schiff base intermediate that does not fully cyclize. | - Control the stoichiometry of the reactants; a 1:1 ratio or a slight excess of o-phenylenediamine is often preferred.- The choice of solvent can influence selectivity. Non-polar solvents may favor the 2-substituted product.- Select a catalyst that promotes the desired cyclization pathway. |
| Difficulty in Product Purification | - Similar polarity of the desired product and impurities.- Oily or non-crystalline product. | - Optimize the eluent system for column chromatography to achieve better separation.- Attempt recrystallization from various solvent systems to induce crystallization.- Consider derivatization to a more crystalline compound, followed by deprotection if necessary. |
| Dark Colored Product | - Oxidation of o-phenylenediamine starting material. | - Use purified o-phenylenediamine.- Conduct the reaction under an inert atmosphere.- Decolorize the crude product using activated charcoal during recrystallization. |
Experimental Protocols
Synthesis of this compound via Trichloroacetimidate Intermediate[1]
This method involves a two-step process: formation of the 2-trichloromethylbenzimidazole intermediate followed by hydrolysis.
Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzo[d]imidazole
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent, add methyl 2,2,2-trichloroacetimidate (1.0-1.2 eq).
-
Add trifluoroacetic acid (TFA) (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture. The residue on the filter paper is washed with a 1:1 mixture of CH₂Cl₂/diethyl ether.
Step 2: Hydrolysis to this compound
-
To the combined filtrate from Step 1, add 1.5 N NaOH solution.
-
Remove the organic solvent under reduced pressure.
-
Add a 1:1 mixture of methanol/ether to the aqueous residue and stir at room temperature overnight.
-
Concentrate the filtrate to remove the organic solvents.
-
Wash the aqueous residue with dichloromethane.
-
Filter the aqueous layer through a pad of celite.
-
Acidify the filtrate with 6 N HCl to precipitate the product.
-
Isolate the white crystalline solid by filtration and dry under reduced pressure.
Data Presentation
Table 1: Comparison of Catalysts for Benzimidazole Synthesis (General)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnO (nanoparticles) | Ethanol | 70 | 2 | 92 | [2] |
| TiO₂ (nanoparticles) | Ethanol | 70 | 2 | 86 | [2] |
| p-TsOH | Toluene | 80 | 2 | 81 | [2] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | 51-99 (for various derivatives) | [3] |
Note: The yields presented are for the synthesis of various benzimidazole derivatives and may not be directly representative of this compound synthesis. However, they provide a general comparison of catalyst efficiency.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: General experimental workflow for the synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Photocatalytic acyl azolium-promoted alkoxycarbonylation of trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3314-30-5 | 1H-Benzoimidazole-2-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. dergipark.org.tr [dergipark.org.tr]
Purification of "Methyl 1H-benzo[d]imidazole-2-carboxylate" from reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 1H-benzo[d]imidazole-2-carboxylate from reaction byproducts. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I crystallize it?
A1: Oiling out during crystallization is a common issue. Here are a few troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: Your solvent system may be too good a solvent for your compound.
-
Try adding a non-polar "anti-solvent" dropwise to your solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.
-
Experiment with different recrystallization solvents. Ethanol is a commonly used solvent for benzimidazole derivatives.[1][2] Other options include methanol or ethyl acetate/hexane mixtures.
-
-
Concentration: Your solution might be too dilute. Try removing some of the solvent under reduced pressure and then attempt to crystallize the more concentrated solution.
Q2: After recrystallization, my product purity is still low according to TLC/NMR. What should I do?
A2: If a single recrystallization is insufficient, you may have persistent impurities.
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.
-
Column Chromatography: If impurities have similar polarity to your product, column chromatography is the most effective purification method.[3][4][5]
Q3: I am setting up a column chromatography protocol. How do I choose the right solvent system?
A3: The ideal solvent system for column chromatography should provide good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate.
-
TLC Analysis: Run TLC plates with your crude product in various solvent systems. A good solvent system will result in your product having an Rf value of approximately 0.3-0.4.
-
Common Solvent Systems: For benzimidazole derivatives, common solvent systems for silica gel chromatography include:
-
Step Gradient: Start with a less polar solvent system and gradually increase the polarity to elute your compounds.
Q4: What are the likely byproducts in the synthesis of this compound?
A4: The nature of byproducts will depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as the o-phenylenediamine derivative and the carboxylic acid or aldehyde precursor.
-
Isomeric Products: If N-alkylation or other substitutions are involved, you may form structural isomers which can be difficult to separate.[6]
-
Over-alkylation or Di-acylation Products: Depending on the stoichiometry of the reagents used.
-
Hydrolysis Product: The methyl ester can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water.
Data on Purification Methods
The following table summarizes typical outcomes for different purification methods for this compound. The values are illustrative and can vary based on the initial purity of the crude product.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Single Recrystallization | 70-85 | 95-98 | Effective for removing less soluble or more soluble impurities. Ethanol is a common solvent.[1][2] |
| Multiple Recrystallizations | 50-70 | >98 | Higher purity can be achieved, but with significant loss of product in each step. |
| Column Chromatography | 60-80 | >99 | Best method for separating impurities with similar polarity.[3][4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in the initial, least polar mobile phase.[3]
-
Packing the Column: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Loading the Sample:
-
Dry Loading (Recommended): Pre-adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent, adding silica gel, and then evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.
-
-
Elution: Begin eluting the column with the mobile phase. A common starting point is a mixture of ethyl acetate and petroleum ether.[5] Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of "Methyl 1H-benzo[d]imidazole-2-carboxylate" in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "Methyl 1H-benzo[d]imidazole-2-carboxylate" in biological assays.
Troubleshooting Guide
This guide addresses the most common issues encountered when working with this compound and provides a systematic approach to resolving them.
Q1: My compound precipitated immediately after I added my concentrated DMSO stock to the aqueous assay buffer. What is the cause and how can I fix it?
A: This is a classic and common problem known as "solvent shock." It occurs because this compound, like many benzimidazole derivatives, is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into a buffer, the compound is forced into an environment where it is not soluble, causing it to crash out of solution.
Solutions:
-
Optimize Dilution Strategy: Avoid adding a small volume of highly concentrated stock directly into the final assay volume. Instead, perform a serial dilution. First, create an intermediate dilution of your DMSO stock into a smaller volume of an intermediate solvent (like ethanol or polyethylene glycol) or the assay buffer itself while vortexing vigorously.[1] This gradual reduction in solvent strength helps keep the compound in solution.
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Reduce Final Concentration: Your target concentration may simply be above the compound's maximum solubility in the final assay conditions. Determine the compound's kinetic solubility in your specific buffer to identify a workable concentration range.
-
Lower Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 10 mM instead of 50 mM in DMSO). This reduces the magnitude of the solvent shock upon dilution.
Q2: I'm still observing precipitation even with improved dilution techniques. What other strategies can I employ?
A: If optimizing the dilution protocol is insufficient, the next step is to modify the composition of your final assay buffer to make it more "hospitable" to the compound.
Solutions:
-
Utilize Co-solvents: Incorporate a small percentage of a water-miscible organic solvent into your final assay buffer.[1][2][3] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).[1] It is critical to run a vehicle control experiment to ensure the co-solvent concentration does not interfere with the biological assay.[1]
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Adjust Buffer pH: The solubility of benzimidazole derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the imidazole ring.[2] this compound is likely to be more soluble at a lower (more acidic) pH where the imidazole nitrogens can be protonated.[2] Test the compound's solubility in a series of buffers with different pH values (e.g., 5.5, 6.5, 7.4) to find the optimal condition, ensuring the chosen pH is compatible with your assay.
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Use a More Soluble Salt Form: Consider using This compound hydrochloride , the hydrochloride salt of the parent compound.[4][5] Salt formation is a common and highly effective strategy in drug development to dramatically improve the aqueous solubility of ionizable compounds.[1][6][7]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for creating a high-concentration stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[2][8] It is a powerful aprotic solvent capable of dissolving the compound, typically at concentrations up to 10-30 mM.[2][8] Always use a fresh, high-quality (anhydrous) grade of DMSO. Before use, ensure the compound is fully dissolved, gently warming the solution to 37°C if necessary to redissolve any precipitate that may have formed during storage.[2]
Q: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays? A: The tolerance for DMSO varies significantly between cell lines and assay types. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced artifacts or toxicity.[1] Some sensitive assays may even require a final concentration below 0.1%. You must always validate this by running a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific experimental system.
Q: Are there alternatives to using co-solvents or changing pH? A: Yes, several advanced formulation strategies can be explored, particularly in later-stage drug development. These include:
-
Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules (like hydroxypropyl-β-cyclodextrin) can create an inclusion complex with dramatically increased aqueous solubility.[3][6]
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Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[1][3]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be used to solubilize lipophilic compounds and facilitate absorption.[3][9]
Data & Protocols
Quantitative Data Summary
Table 1: Comparative Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent/Buffer | Approximate Solubility |
| Parent Compound | Water (pH 7.0) | < 1 µg/mL |
| Parent Compound | PBS (pH 7.4) | < 5 µg/mL |
| Parent Compound | 100% DMSO | > 20 mg/mL |
| Hydrochloride Salt | Water (pH 7.0) | ~50-100 µg/mL |
| Hydrochloride Salt | PBS (pH 7.4) | ~70-150 µg/mL |
Note: These are illustrative values. Actual solubility should be determined empirically.
Table 2: Recommended Final Concentrations for Common Co-solvents in Biological Assays
| Co-solvent | Typical Final Concentration | Maximum Recommended | Notes |
| DMSO | 0.1 - 0.5% | < 1% | Most common, but can affect cell membranes and enzyme activity at higher concentrations.[1] |
| Ethanol | 0.1 - 1% | < 2% | Can be a good intermediate solvent; volatility can be an issue. |
| PEG 400 | 0.5 - 2% | < 5% | Generally well-tolerated but can increase solution viscosity. |
| DMF | 0.1 - 0.5% | < 0.5% | Use with caution due to potential toxicity. |
Experimental Protocols
Protocol 1: Preparation and Handling of a DMSO Stock Solution
-
Use a high-quality, anhydrous grade of DMSO.
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Accurately weigh the this compound powder and add the appropriate volume of DMSO to achieve the desired molarity (e.g., 10-30 mM).
-
Vortex the solution vigorously for 2-5 minutes to aid dissolution.
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If particles are still visible, gently warm the vial to 37°C for 10-15 minutes and vortex again.[2]
-
Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[8] Before each use, thaw an aliquot completely and vortex thoroughly.
Protocol 2: Serial Dilution Method for Aqueous Buffers
-
Start with your validated, clear DMSO stock solution (e.g., 10 mM).
-
Perform an initial 1:10 dilution in 100% DMSO to create a 1 mM intermediate stock.
-
Perform a second 1:10 dilution of the 1 mM stock into your final aqueous assay buffer, vortexing immediately and vigorously during addition. This creates a 100 µM working solution in 10% DMSO.
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Use this 100 µM working solution to make final dilutions into the assay plate. For example, adding 2 µL of the 100 µM stock to 98 µL of assay buffer will yield a final concentration of 2 µM with only 0.2% DMSO. This multi-step process gradually acclimates the compound to the aqueous environment.[1]
Visual Guides
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Generalized signaling pathway showing inhibition by a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. CAS#:1956307-06-4 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 5. This compound hydrochloride | 1956307-06-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"Methyl 1H-benzo[d]imidazole-2-carboxylate" synthesis side reaction identification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction of o-phenylenediamine with a suitable two-carbon electrophile, typically a derivative of oxalic acid. A common and effective approach is the reaction with dimethyl oxalate, often heated in the presence of an acid catalyst or under thermal conditions. This reaction is a variation of the Phillips benzimidazole synthesis.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Typical conditions involve reacting o-phenylenediamine with a slight excess of dimethyl oxalate in a suitable solvent, such as methanol or ethanol. The reaction is often heated to reflux for several hours. In some protocols, an acid catalyst like hydrochloric acid is used to facilitate the cyclization.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the o-phenylenediamine spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: I am getting a very low yield of this compound. What could be the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Below is a table outlining potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction by TLC until the starting material (o-phenylenediamine) is consumed. |
| Suboptimal Temperature | The reaction temperature might be too low for efficient cyclization. Ensure the reaction mixture is maintained at a steady reflux. |
| Moisture in Reagents or Solvent | The presence of water can hydrolyze the dimethyl oxalate and interfere with the condensation. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to a lower yield. Use a slight excess of dimethyl oxalate (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of o-phenylenediamine. |
| Degradation of Starting Material | o-Phenylenediamine is susceptible to oxidation and can darken upon exposure to air and light. Use freshly opened or purified o-phenylenediamine for the best results. |
Issue 2: Presence of a Major Side Product
Q: My crude product shows a significant amount of a side product. What could this be and how can I minimize its formation?
A: A common side product in this reaction is the N,N'-bis(2-aminophenyl)oxalamide, which results from the reaction of two molecules of o-phenylenediamine with one molecule of dimethyl oxalate without subsequent cyclization.
| Side Product | Identification | Minimization Strategy |
| N,N'-bis(2-aminophenyl)oxalamide | This diamide is typically less soluble than the desired product and may precipitate from the reaction mixture. It will have a different TLC Rf value and distinct NMR signals. | Ensure adequate heating and reaction time to promote the intramolecular cyclization to the benzimidazole. The use of an acid catalyst can also favor the cyclization step. |
| 2,3-Quinoxalinediol | This can form from the condensation of o-phenylenediamine with oxalic acid (if dimethyl oxalate hydrolyzes). | Use anhydrous conditions to prevent the hydrolysis of dimethyl oxalate. |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the recommended purification methods?
A: Purification of this compound can typically be achieved through recrystallization or column chromatography.
| Purification Method | Protocol |
| Recrystallization | The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethyl acetate/hexane mixture. |
| Column Chromatography | If recrystallization is ineffective, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq).
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Add methanol as the solvent.
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Add dimethyl oxalate (1.1 eq) to the flask.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction by TLC until the o-phenylenediamine is consumed.
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Cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. This may be the desired product or a side product.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart to diagnose and resolve issues of low product yield.
References
Optimizing reaction conditions for "Methyl 1H-benzo[d]imidazole-2-carboxylate" synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of o-phenylenediamine and dimethyl oxalate.
Question: I am getting a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
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Inadequate Reaction Conditions: The condensation reaction requires sufficient heat to drive the cyclization and removal of methanol and water.
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Purity of Reactants: The presence of impurities in o-phenylenediamine or dimethyl oxalate can inhibit the reaction.
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Solution: Use freshly purified o-phenylenediamine. It can be purified by recrystallization from a suitable solvent. Ensure dimethyl oxalate is dry and free of oxalic acid.
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Presence of Water: The reaction is a condensation that eliminates water. Excess water in the reaction mixture can hinder the reaction equilibrium.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
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Solution: Ensure efficient stirring throughout the reaction.
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Question: My final product is impure, showing multiple spots on TLC. How can I improve the purity?
Answer:
Product impurity is often due to side reactions or incomplete reactions. Here are common impurities and how to address them:
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Unreacted Starting Materials: The presence of o-phenylenediamine or dimethyl oxalate indicates an incomplete reaction.
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Solution: Increase the reaction time or temperature. Consider adding a slight excess of dimethyl oxalate.
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Formation of N,N'-bis(2-amino-phenyl)oxalamide: This is a common side product where two molecules of o-phenylenediamine react with one molecule of dimethyl oxalate without cyclization.
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Solution: This can be favored at lower temperatures. Ensure the reaction is heated to a sufficient temperature to promote the intramolecular cyclization to the benzimidazole.
-
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Polymeric Byproducts: Dark, tarry substances can form, especially at very high temperatures or with prolonged reaction times.
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Solution: Optimize the reaction temperature and time based on TLC monitoring. Overheating can lead to degradation.
-
-
Purification Strategy:
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Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.[2]
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient of ethyl acetate in hexane is a common eluent system.[1]
-
Question: How do I effectively monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.
-
Procedure:
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Prepare a TLC plate with silica gel.
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Spot the starting materials (o-phenylenediamine and dimethyl oxalate) and the reaction mixture at different time intervals.
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Develop the plate using a suitable solvent system (e.g., 3:1 ethyl acetate:n-hexane).[1]
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Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new, more polar product spot will indicate the progress of the reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a two-step mechanism:
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Amide Formation: One of the amino groups of o-phenylenediamine attacks a carbonyl group of dimethyl oxalate, leading to the formation of a methyl (2-aminophenyl)oxamate intermediate after the elimination of a molecule of methanol.
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Cyclization and Dehydration: The second amino group of the intermediate attacks the remaining ester carbonyl group, followed by the elimination of a molecule of water to form the benzimidazole ring.
Q2: What are the recommended safety precautions for this synthesis?
A2:
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o-Phenylenediamine is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Organic solvents like methanol and ethanol are flammable; avoid open flames.
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Heating reactions should be done using a heating mantle and a reflux condenser to prevent solvent evaporation.
Q3: Can I use a different oxalate ester, like diethyl oxalate?
A3: Yes, other alkyl oxalates can be used. The reaction principle remains the same, but the reaction time and temperature might need to be re-optimized. The corresponding ethyl ester of the product would be formed.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, particularly at high temperatures, acidic catalysts like p-toluenesulfonic acid or mineral acids can be used to accelerate the reaction.[3] However, this can also lead to the formation of undesired side products if not carefully controlled. For many benzimidazole syntheses, simply heating the reactants is sufficient.[2][4]
Data Presentation
Table 1: Typical Reaction Conditions for Benzimidazole Synthesis
| Parameter | Condition | Reference |
| Reactants | o-Phenylenediamine, Carboxylic Acid/Ester | [1][5] |
| Solvent | Methanol, Ethanol, Dimethylformamide (DMF) | [1] |
| Temperature | Reflux (90-120 °C) | [1][3] |
| Reaction Time | 2 - 24 hours (monitored by TLC) | [2][3] |
| Work-up | Neutralization, Extraction/Filtration | [1][6] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete reaction, impure reactants, presence of water | Increase temperature/time, purify reactants, use anhydrous conditions |
| Impure Product | Side reactions, unreacted starting materials | Optimize reaction conditions, purify by recrystallization or chromatography |
| Dark/Tarry Product | Decomposition at high temperatures | Reduce reaction temperature and/or time |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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o-Phenylenediamine
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Dimethyl oxalate
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Methanol (anhydrous)
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in methanol.
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Add dimethyl oxalate (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain this temperature.
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Monitor the reaction progress by TLC (e.g., using a 3:1 ethyl acetate:hexane eluent). The reaction is typically complete within 4-8 hours.
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Once the reaction is complete (disappearance of o-phenylenediamine spot on TLC), cool the mixture to room temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.
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To the residue, add a saturated solution of sodium bicarbonate to neutralize any residual acid and stir for 15 minutes.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Mandatory Visualization
Caption: A flowchart of the synthesis and purification process.
Caption: A decision tree for troubleshooting low product yield.
References
"Methyl 1H-benzo[d]imidazole-2-carboxylate" stability in different solvents and pH
Technical Support Center: Methyl 1H-benzo[d]imidazole-2-carboxylate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in different solvents and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: this compound, like other benzimidazole esters, may be susceptible to degradation under certain conditions. The primary potential stability concerns include:
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Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 1H-benzo[d]imidazole-2-carboxylic acid and methanol.
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Solvolysis: In addition to water (hydrolysis), alcohols used as solvents could potentially lead to trans-esterification reactions under catalytic conditions.
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Photodegradation: Exposure to UV or visible light may cause degradation of the benzimidazole ring system.
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Oxidation: The benzimidazole ring can be susceptible to oxidation, leading to the formation of various degradation products.
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Thermal Degradation: High temperatures can lead to decomposition.
Q2: In which solvents is this compound expected to be most stable?
A2: Generally, aprotic and non-polar solvents are less likely to cause degradation compared to protic or highly polar solvents. For short-term storage of solutions, consider using solvents like:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Acetonitrile (ACN)
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
It is crucial to use dry solvents, as residual water can lead to hydrolysis over time. For long-term storage, it is recommended to store the compound as a dry solid at low temperatures.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is expected to be significantly influenced by pH.
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Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester is a likely degradation pathway. The benzimidazole ring itself is generally stable in acidic conditions.
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Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH. However, slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
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Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester is typically faster than acid-catalyzed hydrolysis and is a major degradation pathway.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation product resulting from hydrolysis is 1H-benzo[d]imidazole-2-carboxylic acid . Other degradation products could arise from the opening of the imidazole ring under harsh conditions or from oxidation. It is recommended to use analytical techniques like HPLC-MS to identify and quantify any degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent results over time in solution. | Degradation of the compound in the chosen solvent or buffer. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in an appropriate anhydrous solvent (e.g., DMSO). 3. Perform a stability study in your experimental medium to determine the degradation rate (see Experimental Protocols). |
| Precipitation of the compound from aqueous buffers. | Low aqueous solubility, especially at neutral pH. | 1. Check the solubility of the compound in your buffer system. 2. Consider using a co-solvent (e.g., up to 1% DMSO or ethanol) if compatible with your experiment. 3. Adjust the pH of the buffer, if possible, to a range where the compound is more soluble (note the potential for increased degradation). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize the unknown peaks using mass spectrometry (MS). 2. Compare the retention time with a standard of the expected primary degradant, 1H-benzo[d]imidazole-2-carboxylic acid. 3. Review your solution preparation and storage procedures to minimize degradation. |
| Variability in results between different batches of the compound. | Differences in purity or crystalline form. | 1. Ensure the purity of each batch using a suitable analytical method (e.g., HPLC, NMR). 2. Be aware that different crystalline forms (polymorphs) can have different solubilities and dissolution rates. |
Data Presentation
Table 1: Template for pH Stability Data
| pH | Buffer System | Temperature (°C) | Time (hours) | % Remaining Compound | Major Degradant(s) |
| 2.0 | 0.01 M HCl | 25 | 0, 6, 12, 24, 48 | ||
| 4.0 | Acetate Buffer | 25 | 0, 6, 12, 24, 48 | ||
| 7.4 | Phosphate Buffer | 25 | 0, 6, 12, 24, 48 | ||
| 9.0 | Borate Buffer | 25 | 0, 6, 12, 24, 48 |
Table 2: Template for Solvent Stability Data (at 25°C)
| Solvent | Time (hours) | % Remaining Compound | Observations |
| DMSO | 0, 24, 48, 72 | ||
| Ethanol | 0, 24, 48, 72 | ||
| Acetonitrile | 0, 24, 48, 72 | ||
| Water | 0, 24, 48, 72 |
Table 3: Template for Solubility Data
| Solvent / Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Shake-flask / HPLC | |
| PBS (pH 7.4) | 25 | Shake-flask / HPLC | |
| DMSO | 25 | Visual / Gravimetric | |
| Ethanol | 25 | Visual / Gravimetric |
Experimental Protocols
The following are detailed methodologies for assessing the stability and solubility of this compound.
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the rate of degradation of this compound at different pH values.
Materials:
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This compound
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
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Phosphate, Acetate, and Borate buffers
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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HPLC system with a UV detector
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9, 12).
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Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent like acetonitrile or DMSO at a concentration of 1 mg/mL.
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Incubation:
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Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 10-50 µg/mL. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
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Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately quench the degradation by neutralizing the pH or diluting with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
Monitor the peak area of the parent compound and any degradation products.
-
-
Data Analysis:
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Plot the percentage of the remaining parent compound against time for each pH.
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Calculate the degradation rate constant (k) and the half-life (t½) at each pH.
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Protocol 2: Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents and buffers.
Materials:
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This compound
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A range of solvents (e.g., water, ethanol, DMSO, acetonitrile) and buffers.
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Shaker or rotator
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Centrifuge
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HPLC system
Procedure:
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Add an excess amount of the solid compound to a known volume of the solvent or buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
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Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
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Calculate the solubility in mg/mL or mol/L.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for pH-Dependent Stability Assessment.
Caption: Factors Influencing Compound Stability and Solubility.
Technical Support Center: Crystallization of Methyl 1H-benzo[d]imidazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of "Methyl 1H-benzo[d]imidazole-2-carboxylate".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound will not crystallize. What should I do?
A1: When crystallization fails to occur, it is typically due to either the compound being too soluble in the chosen solvent, even at low temperatures, or the presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a seed crystal.
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Reduce Solvent Volume: If the compound is too dilute, carefully evaporate some of the solvent and allow the solution to cool again.
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Add an Anti-Solvent: If your compound is highly soluble in the current solvent, you can add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. Common anti-solvents for moderately polar compounds include hexanes or water.
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Re-evaluate Your Solvent System: You may need to screen for a more suitable solvent or solvent mixture. Refer to the Data Presentation section for solvent suggestions.
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Q2: I am getting an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, causing it to come out of solution above its melting point.
-
Troubleshooting Steps:
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Add More Solvent: Reheat the solution and add more of the primary solvent to decrease the saturation point.
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Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oiling out.
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Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, using a solvent pair can sometimes resolve this issue.
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Q3: The crystals are very small or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A3: The formation of very small crystals is often a result of rapid crystallization from a highly supersaturated solution.
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Troubleshooting Steps:
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Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop, undisturbed, before transferring it to a colder environment like an ice bath or refrigerator. Insulating the flask can also help to slow down the cooling rate.
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Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will lead to a less supersaturated solution upon cooling, which favors the growth of larger, more well-defined crystals.
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Use a Solvent System that Promotes Slower Crystallization: Experiment with different solvents or solvent pairs. Sometimes, a solvent in which the compound has slightly higher solubility at room temperature can lead to slower crystal growth and larger crystals.
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Q4: My yield is very low. What are the potential causes and how can I improve it?
A4: A low recovery of crystalline material can be due to several factors.
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Troubleshooting Steps:
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Check the Mother Liquor: After filtration, try to concentrate the remaining solution (mother liquor) to see if more crystals form. If a significant amount of product is recovered, it indicates that too much solvent was used initially or the solution was not cooled sufficiently.
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Avoid Premature Crystallization: Ensure that the solution does not cool down and form crystals during a hot filtration step (if performed). Use a pre-heated funnel and flask.
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Minimize Transfers: Each transfer of the solution or crystals can lead to material loss. Plan your experimental setup to minimize the number of transfers.
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Ensure Complete Precipitation: Cool the solution for a sufficient amount of time at a low temperature to maximize the amount of crystallized product.
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Data Presentation
The following table summarizes the physicochemical properties of this compound, including calculated solubility in water and a qualitative assessment of its expected solubility in common organic solvents based on the behavior of structurally similar benzimidazole derivatives.
| Property | Value | Notes |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Melting Point | ~170-175 °C (estimated) | Based on data for similar benzimidazole compounds. The melting point of the N-methylated analog is reported to be in the range of 90-110°C. |
| Calculated Water Solubility | 1.06 mg/mL | This is a computationally predicted value and should be used as a guideline. Actual experimental solubility may vary. |
| Solubility in Organic Solvents | ||
| Methanol, Ethanol | Soluble to Highly Soluble (especially when hot) | Good candidates for primary recrystallization solvents. |
| Acetone, Ethyl Acetate | Moderately Soluble | Can be used as a primary solvent or as the "good" solvent in a solvent pair. |
| Dichloromethane | Sparingly Soluble to Moderately Soluble | May be suitable for crystallization. |
| Toluene | Sparingly Soluble | Could be a suitable solvent for recrystallization, especially for obtaining high-quality crystals. |
| Hexanes, Heptane | Sparingly Soluble to Insoluble | Good candidates for use as an anti-solvent in combination with a more polar solvent like ethyl acetate or acetone. |
| Dimethylformamide (DMF) | Highly Soluble | Due to its high boiling point and strong solvating power, it is generally used for compounds that are difficult to dissolve in other common solvents. Use with caution. |
| Water | Sparingly Soluble | Can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone. Recrystallization from hot water may be possible for the parent benzimidazole. |
Experimental Protocols
General Protocol for the Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by crystallization. The ideal solvent or solvent system should be determined by preliminary small-scale trials.
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Solvent Selection:
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Place a small amount of the crude compound (approx. 20-30 mg) into a test tube.
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Add a few drops of a chosen solvent and observe the solubility at room temperature.
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If the compound is insoluble or sparingly soluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
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If the compound is very soluble at room temperature, the solvent is not suitable for single-solvent crystallization but might be used as the "good" solvent in a solvent pair.
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Test a range of solvents to find the optimal one. Good starting points are methanol, ethanol, or an ethyl acetate/hexane mixture.
-
-
Dissolution:
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Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring (a magnetic stir bar is recommended).
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Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
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If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.
-
-
Crystallization:
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Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Crystal formation should be observed as the solution cools.
-
-
Cooling:
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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-
Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
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Dry the purified crystals. This can be done by air drying on the filter paper, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
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Mandatory Visualization
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting workflow for common crystallization issues.
"Methyl 1H-benzo[d]imidazole-2-carboxylate" NMR peak assignment and impurity analysis.
Welcome to the technical support center for Methyl 1H-benzo[d]imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
1. What are the expected 1H and 13C NMR chemical shifts for this compound in DMSO-d6?
While a definitive, publicly available spectrum for this compound is not readily found in the searched literature, based on the analysis of similar benzimidazole derivatives, the following are the expected chemical shift ranges.
1H NMR (DMSO-d6):
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N-H Proton: A broad singlet is expected in the downfield region, typically between 12.0 and 13.5 ppm. This significant downfield shift is due to the acidic nature of the N-H proton and its involvement in hydrogen bonding.
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Aromatic Protons (Benzene Ring): The four protons on the benzene ring will appear as a complex multiplet system between 7.2 and 7.9 ppm. The exact splitting pattern will depend on the specific coupling constants between adjacent protons.
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Methyl Protons (-OCH3): A sharp singlet for the methyl ester protons is anticipated around 3.8-4.0 ppm.
13C NMR (DMSO-d6):
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of 160-165 ppm.
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C2 (Imidazole Ring): The carbon at position 2 of the benzimidazole ring, attached to the carboxylate group, is expected between 140 and 150 ppm.
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Aromatic Carbons (Benzene Ring): The carbons of the benzene ring will appear in the aromatic region, typically from 110 to 140 ppm.
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Fused Carbons (C3a and C7a): The two carbons where the benzene and imidazole rings are fused are also expected in the aromatic region, likely between 130 and 145 ppm.
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Methyl Carbon (-OCH3): The methyl carbon of the ester group should appear in the upfield region, around 52-55 ppm.
2. How can I assign the specific peaks in the aromatic region of the 1H NMR spectrum?
Due to the symmetry of the unsubstituted benzene portion of the molecule, the aromatic region will likely show two sets of chemically equivalent protons (H4/H7 and H5/H6). This will result in a complex splitting pattern that can be interpreted as two multiplets. Advanced NMR techniques like 2D COSY (Correlation Spectroscopy) can be employed to definitively determine the coupling relationships between the aromatic protons and aid in their unambiguous assignment.
3. What are the common impurities I might encounter in a sample of this compound and how can I identify them by NMR?
The synthesis of this compound typically involves the condensation of o-phenylenediamine with a methyl oxalate derivative.[1] Therefore, the most common impurities are likely to be the unreacted starting materials.
-
o-Phenylenediamine:
-
Dimethyl Oxalate:
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1H NMR (CDCl3): A sharp singlet for the two equivalent methyl groups will be observed around 3.8 ppm.[4]
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13C NMR (CDCl3): Expect signals for the carbonyl carbons around 160 ppm and the methyl carbons around 53 ppm.
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The presence of these impurities can be confirmed by comparing the NMR spectrum of your sample with the reference spectra of the starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR analysis of this compound.
Problem 1: Broad or disappearing N-H proton signal.
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Cause: The N-H proton in benzimidazoles is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent. This exchange can lead to significant broadening or even disappearance of the signal.
-
Troubleshooting Steps:
-
Use a dry NMR solvent: Ensure that the deuterated solvent (e.g., DMSO-d6) is of high purity and has a low water content.
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D2O Exchange: To confirm the identity of the N-H peak, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
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Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate, resulting in a sharper N-H signal.
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Problem 2: Poorly resolved aromatic signals.
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Cause: The aromatic protons of the benzimidazole ring system can have similar chemical shifts and complex coupling patterns, leading to overlapping multiplets.
-
Troubleshooting Steps:
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Higher Field Spectrometer: Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase the chemical shift dispersion and improve signal resolution.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., CDCl3, acetone-d6) can alter the chemical shifts of the aromatic protons and may lead to better separation of the signals.
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2D NMR Techniques: As mentioned in the FAQs, 2D NMR experiments like COSY and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for resolving overlapping signals and making definitive assignments.
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Problem 3: Unexpected peaks in the spectrum.
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Cause: The presence of unexpected signals indicates impurities in the sample.
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Troubleshooting Steps:
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Identify Common Impurities: Refer to the impurity analysis section in the FAQs to check for signals corresponding to starting materials.
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Check for Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) can be trapped in the sample. Consult a reference table of NMR solvent impurities to identify these peaks.[5]
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Consider Degradation Products: Benzimidazole rings can be susceptible to degradation under certain conditions. While specific degradation pathways for this molecule were not detailed in the searched literature, hydrolysis of the ester group to the corresponding carboxylic acid is a possibility. This would result in the disappearance of the methyl ester signal and a change in the aromatic proton shifts.
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Data Presentation
The following tables summarize the expected NMR data for this compound and its potential impurities.
Table 1: 1H NMR Data (Expected)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | N-H | 12.0 - 13.5 | br s |
| Aromatic H | 7.2 - 7.9 | m | |
| -OCH3 | 3.8 - 4.0 | s | |
| o-Phenylenediamine | Aromatic H | 6.5 - 6.8 | m |
| -NH2 | 4.5 - 5.0 | br s | |
| Dimethyl Oxalate | -OCH3 | ~3.8 | s |
Table 2: 13C NMR Data (Expected)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C=O | 160 - 165 |
| C2 | 140 - 150 | |
| Aromatic C | 110 - 140 | |
| Fused C (C3a, C7a) | 130 - 145 | |
| -OCH3 | 52 - 55 | |
| o-Phenylenediamine | Aromatic C | 114, 117, 135 |
| Dimethyl Oxalate | C=O | ~160 |
| -OCH3 | ~53 |
Experimental Protocols
Protocol for NMR Sample Preparation:
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Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample for 1H NMR or 20-50 mg for 13C NMR into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d6) to the vial.
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Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation.
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Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during transfer.
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Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
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Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.
Visualizations
Caption: Workflow for 1H NMR Peak Assignment of this compound.
Caption: Troubleshooting guide for identifying impurities in an NMR spectrum.
References
"Methyl 1H-benzo[d]imidazole-2-carboxylate" mass spectrometry fragmentation pattern analysis.
This technical support guide provides detailed information on the mass spectrometry fragmentation pattern analysis of Methyl 1H-benzo[d]imidazole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular formula for this compound is C₉H₈N₂O₂. The expected monoisotopic mass is approximately 176.06 g/mol . In mass spectrometry, you should look for the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) around m/z 176 or 177, respectively, depending on the ionization technique used.
Q2: What are the primary fragmentation pathways for this molecule under electron ionization (EI)?
A2: Under electron ionization, the fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation is the loss of the methoxy radical (•OCH₃) from the ester, leading to a prominent acylium ion. Another significant fragmentation involves the loss of the entire methoxycarbonyl radical (•COOCH₃). Subsequent fragmentations of the benzimidazole ring, such as the loss of hydrogen cyanide (HCN), are also anticipated.[1][2][3]
Q3: How does the fragmentation pattern differ with electrospray ionization (ESI)?
A3: In positive-ion ESI-MS, you will primarily observe the protonated molecule, [M+H]⁺. Fragmentation of this ion (MS/MS) will likely involve the loss of neutral molecules. For instance, the loss of methanol (CH₃OH) from the protonated molecule is a common pathway for methyl esters. The fragmentation of the core benzimidazole structure, such as the loss of HCN, may also be observed.[4]
Q4: I am not seeing the molecular ion peak. What could be the issue?
A4: The absence of a molecular ion peak can be due to several factors. In electron ionization (EI), the molecular ion may be unstable and fragment immediately. Try using a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI). Also, check your instrument parameters, such as the ionization energy; lowering it might help in observing the molecular ion. Ensure your sample is pure, as impurities can suppress the signal.
Q5: I am observing unexpected peaks in my spectrum. How can I identify them?
A5: Unexpected peaks can arise from impurities in your sample, contaminants from the solvent or instrument, or complex rearrangement reactions during fragmentation. To identify these, you can:
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Run a blank (solvent only) to identify background peaks.
-
Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks.
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Compare your spectrum with databases or published spectra of similar compounds.
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Consider the possibility of in-source fragmentation or reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Poor ionization of the analyte. | Optimize ionization source parameters. For ESI, try adjusting spray voltage, capillary temperature, and solvent composition. For EI, ensure the filament is working correctly. |
| Sample degradation. | Prepare fresh sample solutions. If the compound is light or temperature-sensitive, handle it accordingly. | |
| Instrument not calibrated. | Calibrate the mass spectrometer according to the manufacturer's protocol. | |
| Poor Fragmentation | Insufficient collision energy (in MS/MS). | Increase the collision energy in the collision cell to induce more fragmentation. |
| The molecular ion is very stable. | Try a different ionization technique that imparts more energy, such as EI if you are using ESI. | |
| Non-Reproducible Spectra | Fluctuations in instrument parameters. | Ensure all instrument parameters (temperatures, voltages, gas flows) are stable. |
| Sample concentration is too high or too low. | Optimize the sample concentration. High concentrations can lead to detector saturation and space-charge effects. |
Predicted Fragmentation Pattern and Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization.
| m/z | Proposed Fragment | Formula | Loss |
| 176 | Molecular Ion | [C₉H₈N₂O₂]⁺ | - |
| 145 | Acylium Ion | [C₈H₅N₂O]⁺ | •OCH₃ |
| 118 | Benzimidazole Cation | [C₇H₆N₂]⁺ | •COOCH₃ |
| 91 | [C₆H₅N]⁺ | HCN from m/z 118 | |
| 77 | Phenyl Cation | [C₆H₅]⁺ | N from m/z 91 |
Experimental Protocols
Sample Preparation
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Dissolve the Sample: Accurately weigh approximately 1 mg of this compound. Dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
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Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the mass spectrometer's sensitivity.
Mass Spectrometry Analysis (ESI-MS/MS)
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Source Temperature: 100 - 150 °C
-
-
MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated molecule [M+H]⁺.
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MS/MS Scan: Select the [M+H]⁺ ion (m/z 177) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Visualizations
Caption: A generalized workflow for the mass spectrometry analysis of this compound.
Caption: Proposed electron ionization fragmentation pathway for this compound.
References
Preventing degradation of "Methyl 1H-benzo[d]imidazole-2-carboxylate" during storage
Welcome to the technical support center for Methyl 1H-benzo[d]imidazole-2-carboxylate. This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][3] For optimal preservation, storage in a desiccator or a controlled humidity environment is recommended. Some suppliers also recommend handling and storing the compound under an inert gas atmosphere.
Q2: Are there any specific temperature requirements for storing this compound?
A2: Yes, a recommended storage temperature is between 2°C and 8°C (36°F - 46°F). Storing at refrigerated temperatures can help to minimize the rate of potential degradation reactions. Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vessel.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., clumping of the powder), or the development of an unusual odor. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to detect the presence of degradation products.
Q4: What substances are incompatible with this compound?
A4: This compound should be stored away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][3] Contact with these substances can lead to hazardous reactions and degradation of the compound.
Q5: How does hydrolysis affect the stability of this compound?
A5: The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by the presence of water, acids, or bases. This reaction would break down the ester to form methanol and the corresponding carboxylic acid. Therefore, it is crucial to store the compound in a dry environment and with the container tightly sealed.
Troubleshooting Guide
If you suspect that your sample of this compound may have degraded, follow the steps outlined in the workflow below.
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | To slow down the rate of potential chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation. |
| Humidity | Store in a dry place, preferably in a desiccator.[1][2] | To prevent hydrolysis of the ester group. |
| Light | Protect from light; store in an amber glass bottle. | To prevent photodegradation, as imidazole-containing compounds can be light-sensitive.[4] |
| Container | Keep in a tightly closed container.[1][2][3] | To prevent exposure to moisture and atmospheric contaminants. |
Potential Degradation Pathways
The imidazole moiety can be susceptible to oxidation and photodegradation.[4] The ester group is prone to hydrolysis. The diagram below illustrates the potential degradation pathways for this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
1. Objective: To assess the purity of a sample of this compound and detect the presence of any degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials and Reagents:
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This compound sample
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HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
Reference standard of this compound (of known purity)
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with UV detector
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture) to prepare a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution: Prepare a sample solution with the same concentration as the primary standard solution by dissolving the test sample in the same solvent.
4. HPLC Method Parameters (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (or as determined by UV scan)
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the standard solutions to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
6. Data Analysis:
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
Validation & Comparative
A Comparative Analysis of Methyl 1H-benzo[d]imidazole-2-carboxylate and Repurposed Benzimidazole Anticancer Agents
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. While historically recognized for their anthelmintic properties, several benzimidazole derivatives have been repurposed or newly synthesized for their potent anticancer activities. This guide provides an objective comparison between the novel benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a representative of the "Methyl 1H-benzo[d]imidazole-2-carboxylate" class, and other widely studied repurposed benzimidazole agents: Fenbendazole, Mebendazole, and Albendazole. The comparison is supported by experimental data on their mechanisms of action, in vitro cytotoxicity, and effects on key signaling pathways.
Section 1: Profile of Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
MBIC is a novel benzimidazole derivative specifically investigated for its anticancer properties. Unlike repurposed anthelmintics, its development is primarily focused on oncology.
Primary Mechanism of Action: MBIC functions as a potent Microtubule Targeting Agent (MTA).[1][2][3] It disrupts microtubule dynamics, which is crucial for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle.[1][3] This prolonged arrest ultimately triggers mitochondria-mediated intrinsic apoptosis in cancer cells.[3] Studies have shown that its efficacy can be influenced by the p53 tumor suppressor protein status of the cancer cells.[1][2][4] In cells with mutated p53, resistance to MBIC has been linked to the activity of survivin, an inhibitor of apoptosis.[1][4][5]
In Vitro Cytotoxicity and Selectivity: A key feature of MBIC is its high selectivity, exhibiting significantly greater toxicity towards cancer cells compared to normal cells.[1][2]
| Cell Line | Type | IC50 Value (µM) | Citation |
| MCF-7 | Non-aggressive Breast Cancer (p53 wild-type) | 0.73 ± 0.0 | [1][2][6] |
| MDA-MB-231 | Aggressive Breast Cancer (p53 mutant) | 20.4 ± 0.2 | [1][2][6] |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [1][2][6] |
| NIH/3T3 | Non-tumorigenic Fibroblast | 55.0 ± 0.1 | [2] |
In Vivo Efficacy: In a preclinical study using BALB/c nude mice inoculated with aggressive MDA-MB-231 breast cancer cells, four weeks of MBIC administration resulted in a 79.7% reduction in tumor volume compared to the untreated control group, with no severe signs of toxicity observed.[1][5][6]
Signaling Pathway: The mechanism of MBIC involves inducing mitotic arrest, which leads to apoptosis. The p53 status of the cell appears to modulate this response, particularly through the regulation of proteins like survivin.
Section 2: Comparative Profiles of Repurposed Benzimidazole Agents
Several anthelmintic benzimidazoles have been repurposed for cancer therapy due to their favorable safety profiles and multi-targeted anticancer mechanisms.
Fenbendazole (FBZ)
-
Mechanisms of Action: FBZ exhibits a multi-pronged attack on cancer cells. It acts as a microtubule destabilizing agent, similar to vinca alkaloids, leading to mitotic arrest and apoptosis.[7][8] Additionally, it inhibits glucose metabolism by down-regulating glucose transporters (GLUT) and hexokinase II (HKII), effectively starving cancer cells.[7][9] FBZ also induces apoptosis by increasing p53 expression and generating oxidative stress.[7][8]
-
Key Advantage: It has shown efficacy in targeting drug-resistant cancer cells.[7]
Mebendazole (MBZ)
-
Mechanisms of Action: The primary anticancer effect of MBZ is the inhibition of tubulin polymerization, which disrupts microtubule formation, induces cell cycle arrest, and triggers apoptosis.[10][11][12] Beyond this, MBZ targets several key oncogenic signaling pathways, including Hedgehog and STAT3, and inhibits angiogenesis.[10][13] Its mechanism of inducing apoptosis can be p53-independent, making it a promising candidate for cancers with high rates of p53 mutations.[11][14]
-
Key Advantage: MBZ can cross the blood-brain barrier, making it a candidate for treating brain cancers like glioblastoma.[10]
Albendazole (ABZ)
-
Mechanisms of Action: ABZ blocks microtubule function, leading to cell death.[15] It also induces oxidative stress, which promotes DNA fragmentation and apoptosis.[15][16] More recently, ABZ was found to promote the ubiquitin-mediated degradation of Programmed Death-Ligand 1 (PD-L1), suggesting it can enhance anti-tumor immunity and may synergize with checkpoint inhibitor therapies.[17] Other targeted pathways include STAT3/5 and Wnt/β-catenin.[16][18]
-
Key Advantage: Its unique ability to downregulate PD-L1 opens possibilities for combination immunotherapy strategies.[17]
Section 3: Head-to-Head Comparison
Table 1: Comparison of Anticancer Mechanisms
| Mechanism | MBIC | Fenbendazole | Mebendazole | Albendazole |
| Microtubule Disruption | ✔ (Primary)[1] | ✔[7][8] | ✔ (Primary)[10][12] | ✔[15] |
| Glycolysis Inhibition | ✘ | ✔[7][9] | ✔[13] | ✔[16] |
| p53 Pathway Modulation | ✔ (Modulates response)[4] | ✔ (Activates)[7][8] | (p53-independent activity)[11] | ✘ |
| STAT3 Pathway Inhibition | ✘ | ✘ | ✔[13] | ✔[18] |
| Induction of Oxidative Stress | ✘ | ✔[7] | ✔[13] | ✔[15][16] |
| Angiogenesis Inhibition | ✘ | ✔[8] | ✔[10] | ✘ |
| PD-L1 Degradation | ✘ | ✘ | ✘ | ✔[17] |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Agent | Pancreatic Cancer | Paraganglioma | Colorectal Cancer | Breast Cancer | Ovarian Cancer |
| MBIC | N/A | N/A | N/A | 0.73 - 20.4 [2] | N/A |
| Fenbendazole | 0.01 - 3.26[19] | 0.01 - 3.29[19] | 0.01 - 1.26[19] | N/A | N/A |
| Mebendazole | 0.01 - 3.26[19] | 0.01 - 3.29[19] | 0.01 - 1.26[19] | N/A | (Active at nM conc.)[11][14] |
| Albendazole | 0.01 - 3.26[19] | 0.01 - 3.29[19] | 0.01 - 1.26[19] | (Active)[20] | (Active)[15] |
(Note: N/A indicates data not available in the cited sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.)
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these benzimidazole agents.
Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of the benzimidazole compound (e.g., MBIC, Mebendazole) or a vehicle control (DMSO) for specified time points (e.g., 24, 48, or 72 hours).[6][11]
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C to allow for formazan crystal formation by metabolically active cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the benzimidazole agent at its IC50 concentration for 24 hours.[6][13]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[6]
Western Blotting
-
Protein Extraction: Following drug treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, survivin, β-actin).[13][18]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The comparison between this compound derivatives like MBIC and repurposed anthelmintics such as Fenbendazole, Mebendazole, and Albendazole reveals distinct therapeutic profiles.
-
MBIC stands out as a highly selective and potent Microtubule Targeting Agent with a well-defined mechanism of action.[1][3] Its significant toxicity differential between cancerous and normal cells is a highly desirable characteristic for a novel anticancer agent.[2] However, its development is in the preclinical stage, and its efficacy may be dependent on the p53 status of the tumor.[4]
-
Repurposed Benzimidazoles (FBZ, MBZ, ABZ) offer the significant advantage of established safety profiles in humans and low cost.[7][15] They exhibit broader, multi-targeted anticancer activity, affecting not only microtubules but also crucial pathways like cellular metabolism, angiogenesis, and immune response.[7][10][17] The p53-independent action of Mebendazole and the unique immunomodulatory effect of Albendazole make them particularly versatile candidates for various cancer types and combination therapies.[11][17]
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. karger.com [karger.com]
- 9. euclid.int [euclid.int]
- 10. Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers [mdpi.com]
- 11. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Mebendazole Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - Liang - Journal of Thoracic Disease [jtd.amegroups.org]
- 14. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer [medthority.com]
- 15. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
Comparative Cytotoxicity of Methyl 1H-benzo[d]imidazole-2-carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various Methyl 1H-benzo[d]imidazole-2-carboxylate derivatives against several cancer cell lines. The information is supported by experimental data from multiple studies, offering insights into their potential as anticancer agents.
The core structure of this compound and its derivatives has garnered significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by benzimidazole-based compounds.[1][2] These activities include antitumor, antiviral, and anti-inflammatory properties.[2][3] This guide focuses on the comparative in vitro cytotoxicity of these derivatives, a critical initial step in the evaluation of novel anticancer drug candidates.
Quantitative Cytotoxicity Data
The cytotoxic activity of various this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several derivatives against a panel of human cancer cell lines, providing a basis for comparing their potency and selectivity.
| Compound Name/Derivative | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [4][5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 ± 0.2 | [4][5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | L-cells (Normal Fibroblast) | 59.6 ± 2.5 | [4][5] |
| Bromo-derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [6][7] |
| Bromo-derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [6][7] |
| Bromo-derivative (Compound 5) | H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [6][7] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat | 1.88 ± 0.51 | [1] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | K-562 | 1.89 ± 0.55 | [1] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MOLT-4 | 2.05 ± 0.72 | [1] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HeLa | 2.11 ± 0.62 | [1] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HCT116 | 3.04 ± 0.8 | [1] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MIA PaCa-2 | 3.82 ± 0.25 | [1] |
| Benzimidazole Acylhydrazone Derivative (Compound 5m) | A549 (Lung) | 7.19 | [8] |
| N-Phenyl Benzimidazole Derivative (Compound 4) | A549 (Lung) | IC50 values reported | [9] |
| N-Phenyl Benzimidazole Derivative (Compound 4) | HepG2 (Liver) | IC50 values reported | [9] |
| Bisbenzimidazole Derivatives (11a, 12a, 12b) | NCI-60 Cell Line Panel | 0.16 - 3.6 | [10][11] |
Experimental Protocols
The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. Standardized in vitro assays are employed to determine the effect of a compound on cell viability and proliferation. The most commonly cited method in the reviewed literature is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted standard for measuring cell viability.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6][8]
Mechanism of Action: Signaling Pathways and Cellular Effects
Several studies indicate that this compound derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[6][7][8]
Apoptosis Induction
Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells. The induction of apoptosis by these benzimidazole derivatives is often investigated through assays that detect markers of programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. acu.edu.in [acu.edu.in]
- 4. oncotarget.com [oncotarget.com]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in vitro antitumor evaluation of novel benzimidazole acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Anticancer Activity of Methyl 1H-benzo[d]imidazole-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer potential of "Methyl 1H-benzo[d]imidazole-2-carboxylate" and its closely related derivatives. Due to limited publicly available data on the specific anticancer activity of this compound, this document focuses on the broader class of benzimidazole-2-carboxylate derivatives and compares their performance with established anticancer agents. The information presented herein is intended to offer an objective evaluation of the therapeutic potential of this class of compounds.
Comparative Efficacy of Benzimidazole Derivatives
The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with several derivatives approved as anticancer drugs, such as bendamustine.[1] The anticancer activity of benzimidazole derivatives often stems from their ability to act as microtubule inhibitors, enzyme inhibitors (e.g., topoisomerase, kinases), and epigenetic modulators.[2][3]
The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of a representative benzimidazole derivative, "Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate" (MBIC), and a standard chemotherapeutic agent, Doxorubicin, against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MBIC | MCF-7 | Breast Cancer | 0.73 ± 0.0 | [1] |
| MDA-MB-231 | Breast Cancer | 20.4 ± 0.2 | [1] | |
| HeLa | Cervical Cancer | Data Not Found | ||
| HepG-2 | Liver Cancer | Data Not Found | ||
| HCT-116 | Colon Cancer | Data Not Found | ||
| Doxorubicin | MCF-7 | Breast Cancer | 4.17 - 5.57 | [4] |
| MDA-MB-231 | Breast Cancer | Data Not Found | ||
| HeLa | Cervical Cancer | 4.17 - 5.57 | [4] | |
| HepG-2 | Liver Cancer | 4.17 - 5.57 | [4] | |
| HCT-116 | Colon Cancer | 4.17 - 5.57 | [4] | |
| Compound 5a (Benzimidazole-triazole hybrid) | MCF-7 | Breast Cancer | 3.87 - 8.34 | [4] |
| HeLa | Cervical Cancer | 3.87 - 8.34 | [4] | |
| HepG-2 | Liver Cancer | 3.87 - 8.34 | [4] | |
| HCT-116 | Colon Cancer | 3.87 - 8.34 | [4] | |
| Compound 6g (Benzimidazole-triazole hybrid) | MCF-7 | Breast Cancer | 3.34 - 10.92 | [4] |
| HeLa | Cervical Cancer | 3.34 - 10.92 | [4] | |
| HepG-2 | Liver Cancer | 3.34 - 10.92 | [4] | |
| HCT-116 | Colon Cancer | 3.34 - 10.92 | [4] |
Experimental Protocols
The following is a detailed methodology for determining the IC50 values of a test compound using a standard MTT cell viability assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HeLa, HepG-2, HCT-116) in their recommended growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count (e.g., using a hemocytometer and Trypan Blue exclusion), and adjust the cell density.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity of a compound.
Proposed Signaling Pathway for Benzimidazole Derivatives
Many benzimidazole derivatives, particularly those acting as microtubule targeting agents, induce cell cycle arrest and apoptosis. The diagram below illustrates a simplified, proposed signaling pathway.
Caption: Proposed mechanism of action for certain benzimidazole derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unveiling the Potential of Methyl 1H-benzo[d]imidazole-2-carboxylate: A Comparative Analysis Against Standard Chemotherapeutics
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, researchers are continuously exploring novel chemical entities. One such molecule, Methyl 1H-benzo[d]imidazole-2-carboxylate, and its derivatives have emerged as a promising class of compounds with significant anticancer potential. This guide provides a comprehensive comparison of the efficacy of these benzimidazole-based compounds against established standard chemotherapeutics, supported by available experimental data. The findings suggest that specific derivatives of this compound exhibit potent cytotoxic activity, in some cases comparable or superior to conventional drugs, particularly through the mechanism of microtubule disruption.
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these assessments. While direct comparative data for the parent molecule is limited, a notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , has demonstrated significant efficacy, particularly against breast cancer cells.
Below is a summary of the IC50 values for MBIC and standard chemotherapeutics across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions can vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| MBIC | MCF-7 | Breast Cancer | 0.73 ± 0.0[1][2][3][4][5] |
| MDA-MB-231 | Breast Cancer | 20.4 ± 0.2[1][2][3][4][5] | |
| T47D | Breast Cancer | 1.3 ± 0.1[1] | |
| MDA-MB-468 | Breast Cancer | 12.0 ± 0.3[1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 8.306[6] (as 8306 nM), 9.908[7] |
| MDA-MB-231 | Breast Cancer | 6.602[6] (as 6602 nM), 0.69[7] | |
| A549 | Lung Cancer | 0.4[8] | |
| Cisplatin | MCF-7 | Breast Cancer | >200 (24h), 37.19 ± 6.98 (48h), 22.50 ± 5.70 (72h)[9] |
| MDA-MB-231 | Breast Cancer | 56.27 ± 2.59 (48h), 30.51 ± 2.60 (72h)[9] | |
| A549 | Lung Cancer | 15.80 (for a derivative)[10] | |
| HeLa | Cervical Cancer | Varies widely (0.75 to 8.6)[11] | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5[12] |
| MDA-MB-231 | Breast Cancer | 0.3[12] |
Note: The IC50 values for standard chemotherapeutics can show significant variability between studies due to differences in experimental protocols and cell line passages.[11]
Mechanism of Action: Targeting the Cellular Scaffolding
The primary mechanism of action for the potent derivative MBIC has been identified as a Microtubule Targeting Agent (MTA) .[1][2][3][4][5] Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in cell division (mitosis). MTAs disrupt the normal function of microtubules, leading to mitotic arrest and ultimately, programmed cell death (apoptosis). This mechanism is shared with the taxane class of chemotherapeutics, such as paclitaxel.[1][3]
The antitumor activity of MBIC involves several key cellular events:
-
Disruption of Microtubule Polymerization: MBIC interferes with the assembly of microtubules, a critical step for the formation of the mitotic spindle.
-
G2/M Cell Cycle Arrest: By disrupting the mitotic spindle, MBIC causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing cell division.
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the elimination of cancer cells.[1][4]
The sensitivity of cancer cells to MBIC appears to be influenced by the status of the tumor suppressor protein p53.[2][3][5] Cell lines with wild-type p53, such as MCF-7, exhibit greater sensitivity to MBIC compared to those with mutated p53, like MDA-MB-231.[1][3]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are crucial. The following are summaries of the key methodologies used to assess the efficacy of these compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., MBIC) or standard chemotherapeutics for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC Assay)
The Annexin V-FITC assay is used to detect apoptosis, a form of programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and propidium iodide (PI). PI is a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells where the cell membrane has been compromised.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic or necrotic cells (Annexin V- and PI-positive).
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest and then harvested.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution. PI intercalates with DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Conclusion and Future Directions
The available evidence strongly suggests that derivatives of this compound, particularly MBIC, hold significant promise as anticancer agents. Their mechanism of action as microtubule targeting agents places them in a well-established and effective class of cancer therapeutics. The preferential cytotoxicity towards cancer cells over normal cells, as indicated by the IC50 values, is a highly desirable characteristic for any potential chemotherapeutic agent.
While the data for the parent molecule, this compound, is not as extensively documented, the potent activity of its derivatives warrants further investigation into the structure-activity relationships of this chemical scaffold. Future research should focus on direct, head-to-head comparative studies of the parent compound and its optimized derivatives against a broader range of standard chemotherapeutics across diverse cancer types. In vivo studies in animal models are also essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of these promising compounds. The continued exploration of this benzimidazole family could lead to the development of novel, more effective, and safer treatments for cancer patients.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017) | Mohadeseh Hasanpourghadi | 16 Citations [scispace.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Biological Activity of Methyl 1H-benzo[d]imidazole-2-carboxylate Derivatives in Cancer Cell Lines
A guide for researchers, scientists, and drug development professionals on the anti-cancer potential of benzimidazole-based compounds, focusing on a well-documented derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), as a case study due to the limited public data on the specific biological activity of Methyl 1H-benzo[d]imidazole-2-carboxylate.
This guide provides an objective comparison of the biological activity of a prominent benzimidazole derivative, MBIC, across various cancer and normal cell lines. The data presented is compiled from published experimental findings and is intended to serve as a reference for researchers investigating the therapeutic potential of this class of compounds.
Data Presentation: In Vitro Cytotoxicity of MBIC
The cytotoxic effects of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) have been evaluated in several human breast cancer cell lines and non-tumorigenic cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) at 24h |
| MCF-7 | Human Breast Cancer (non-aggressive) | 0.73 ± 0.0 |
| T47D | Human Breast Cancer | 1.3 ± 0.1 |
| MDA-MB-468 | Human Breast Cancer (lowly metastatic) | 12.0 ± 0.3 |
| MDA-MB-231 | Human Breast Cancer (aggressive, highly metastatic) | 20.4 ± 0.2 |
| NIH/3T3 | Mouse Embryonic Fibroblast (non-tumorigenic) | 55.0 ± 0.1 |
| L-cells | Mouse Fibroblast (non-tumorigenic) | 59.6 ± 2.5 |
Data sourced from a study on the anti-tumor activity of MBIC.[1]
The data indicates that MBIC exhibits potent cytotoxic activity against breast cancer cell lines, with significantly higher IC50 values in non-tumorigenic cell lines, suggesting a degree of selectivity for cancer cells.[1]
Induction of Apoptosis by MBIC
MBIC has been shown to induce programmed cell death (apoptosis) in breast cancer cells. The following table summarizes the percentage of apoptotic cells in MCF-7 and MDA-MB-231 cell lines after 24 hours of treatment with MBIC.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| MCF-7 | Control | 0.0 ± 0.1 | 72.5 ± 4.2 |
| MBIC | 19.0 ± 2.7 | 84.8 ± 2.3 | |
| MDA-MB-231 | Control | 2.4 ± 0.5 | 45.4 ± 5.2 |
| MBIC | 10.4 ± 3.5 to 15.5 ± 2.8 | 71.6 ± 3.7 |
Data represents the range of apoptosis observed with MBIC treatment.[1]
These findings demonstrate that MBIC is effective at inducing both early and late-stage apoptosis in breast cancer cells.[1] In hepatocellular carcinoma (HCC) cell lines, MBIC has also been found to inhibit cell viability and promote apoptosis.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms involved, the following diagrams illustrate a typical workflow for assessing biological activity and the signaling pathway affected by MBIC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set the compensation and gates.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Normalize the protein expression levels to a loading control (e.g., β-actin or GAPDH).
References
In Vivo Anticancer Efficacy of Methyl 1H-benzo[d]imidazole-2-carboxylate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of Methyl 1H-benzo[d]imidazole-2-carboxylate and its closely related benzimidazole-based anthelmintics, such as fenbendazole and albendazole. These compounds are gaining significant attention in oncology research for their potential as repurposed anticancer agents. This document synthesizes preclinical data from various animal models, offering a comparative look against standard chemotherapeutic agents and outlining the experimental frameworks used to validate their efficacy.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the quantitative data from various preclinical studies, showcasing the tumor growth inhibition and survival benefits of benzimidazole derivatives in different cancer models.
Table 1: In Vivo Efficacy of Fenbendazole in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Comparator | Reference |
| Cervical Cancer | Xenograft | HeLa, C-33 A | 100 mg/kg | Significant suppression | 100% survival in FBZ group vs. 40% in cisplatin group | Cisplatin | [1] |
| Ovarian Cancer | Xenograft (BALB/c nude mice) | SKOV3 | Oral administration | Significantly decreased tumor size | Not specified | Control | [2] |
| Lung Cancer | Immunodeficient BALB/c nude mice | A549 | Not specified | Synergistic effect with DADA | Not specified | Control | [3] |
| Lymphoma | T lymphoma model | EL-4 | Not specified | No anticancer effects observed in vivo | Rapid weight loss, comparable to control | Control | [4] |
Table 2: In Vivo Efficacy of Albendazole in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Comparator | Reference |
| Colon Cancer | Mouse xenograft | Not specified | Not specified | Significant inhibition | Not specified | Control | [5] |
| Melanoma | Immune-competent mice | B16F10 | Not specified | Significantly reduced tumor growth and weight | Not specified | Control | [6] |
| Lewis Lung Cancer | Immune-competent mice | LLC | Not specified | Significantly reduced tumor growth and weight | Not specified | Control | [6] |
| Ovarian Cancer | Nude mice | Not specified | Not specified | Profound suppression of tumor growth | Not specified | Control | [7] |
Table 3: In Vivo Efficacy of Other Benzimidazole Carbamates
| Compound | Cancer Type | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer | BALB/c nude mice | MDA-MB-231 | 4 weeks administration | 79.7% reduction in tumor volume | Multiple anti-tumor actions | [8] |
| Methyl-2-benzimidazolecarbamate (Carbendazim, FB642) | Murine B16 Melanoma | Murine model | B16 | Varying doses and schedules | T/C values > 200 | Highly active | [9] |
| Methyl-2-benzimidazolecarbamate (Carbendazim, FB642) | Human Tumor Xenografts | Xenograft models | Various | Varying doses and schedules | >58% in 5 of 7 models | Partial and complete tumor shrinkage in MCF-7 model | [9] |
| 1H-benzo[d]imidazole-4,7-dione derivative (8j/MD102) | Renal Cell Carcinoma | Xenograft animal model | ACHN | Oral administration and intraperitoneal injection | Inhibitory effect on tumor growth | Increased p53 levels | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols extracted from the cited literature.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SKOV3, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as BALB/c nude mice or Foxn1nu mice, are typically used to prevent rejection of human tumor xenografts.[2][3]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a sterile medium or phosphate-buffered saline is injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups.
-
Drug Administration: The benzimidazole compound (e.g., Fenbendazole at 100 mg/kg) is administered, often orally, on a predetermined schedule (e.g., daily or several times a week).[1] The control group receives a vehicle solution. Comparator groups may receive standard chemotherapy agents like cisplatin.[1]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[1][2]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration. In survival studies, animals are monitored until a defined endpoint.
-
Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) or apoptosis.[10]
Visualizing Mechanisms and Workflows
Signaling Pathways of Benzimidazole Anticancer Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, primarily by disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][11][12] Some derivatives also interfere with glucose metabolism in cancer cells and modulate key signaling pathways.[11]
Caption: Key signaling pathways affected by benzimidazole derivatives.
Experimental Workflow for In Vivo Validation
The process of validating the anticancer effects of a compound in an animal model follows a structured workflow from initial cell culture to final data analysis.
Caption: A typical experimental workflow for in vivo anticancer drug testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-tumor effect of fenbendazole and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells - Nguyen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Validating Structure-Activity Relationships of Methyl 1H-benzo[d]imidazole-2-carboxylate Derivatives: A Molecular Modeling-Supported Comparison
This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of Methyl 1H-benzo[d]imidazole-2-carboxylate, with a focus on their antimicrobial properties. The validation of these SAR studies through molecular modeling techniques is a central theme, offering insights for researchers, scientists, and professionals in drug development. Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The core structure of benzimidazole is an isostere of natural purines, allowing it to interact with various biological targets.[1]
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The following tables summarize the in vitro antimicrobial activity of various analogs, providing a basis for understanding their structure-activity relationships.
| Compound ID | R1 (Position 1) | R2 (Position 2) | R5/R6 (Position 5/6) | Test Organism | Activity (MIC in µg/mL) | Reference |
| Series 1: 2-Substituted Benzimidazoles | ||||||
| 1a | H | -COOCH3 | H | Staphylococcus aureus | >100 | [2] |
| 1b | H | -CH2Cl | H | S. aureus | 16 | [2] |
| 1c | H | -CH2SH | H | S. aureus | 32 | [2] |
| 1d | H | 2-(furan-2-yl)-1,3,4-thiadiazole | H | S. aureus | 6.25 | [3] |
| 1e | H | 2-(furan-2-yl)-1,3,4-thiadiazole | H | Escherichia coli | 12.5 | [3] |
| Series 2: 5-Halo Benzimidazoles | ||||||
| 2a | H | -CH2Cl | 5-Cl | S. aureus (MRSA) | 8 | [2] |
| 2b | H | -CH2Cl | 5-Br | S. aureus (MRSA) | 8 | [2] |
| 2c | H | -CH2Cl | 5-I | S. aureus (MRSA) | 4 | [2] |
| Series 3: Benzimidazole-Isatin Hybrids | ||||||
| 3a | H | Hydrazide-Isatin | H | S. aureus | 12.5 | [4][5] |
| 3b | H | Hydrazide-Isatin | 5-Cl | S. aureus | 6.25 | [4][5] |
| 3c | H | Hydrazide-Isatin | 5-NO2 | S. aureus | 3.12 | [4][5] |
Molecular Modeling Validation
Molecular docking studies are instrumental in validating SAR observations by elucidating the binding interactions between the benzimidazole derivatives and their putative biological targets. For antimicrobial agents, common targets include DNA gyrase and filamenting temperature-sensitive protein Z (FtsZ).[3][6]
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1d | DNA Gyrase Subunit B | -7.8 | Asp73, Gly77, Thr165 | [3] |
| 3c | DNA Gyrase Subunit B | -8.4 | Asp73, Arg76, Gly77 | [4][5] |
| Norfloxacin (Standard) | DNA Gyrase Subunit B | -8.4 | Asp73, Arg76, Gly77 | [4][5] |
The docking scores and interacting residues provide a rational basis for the observed antimicrobial activities. For instance, the higher potency of compound 3c correlates with its strong binding affinity to the active site of DNA gyrase, comparable to the standard drug, norfloxacin.[4][5]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.[2]
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.[2]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[2]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., DNA gyrase, PDB ID: 2XCT) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added. The 2D structures of the ligands are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.[3]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock. The active site of the protein is defined by creating a grid box around the co-crystallized ligand or known active site residues. The docking parameters are set, and the simulation is run to generate multiple binding poses for each ligand.[3]
-
Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. The pose with the lowest binding energy is typically considered the most favorable.[3]
Visualizing the Workflow and Pathways
The following diagrams illustrate the general workflow for an SAR study, the molecular modeling process for its validation, and a hypothetical signaling pathway targeted by these antimicrobial agents.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: The process of molecular modeling for SAR validation.
Caption: Inhibition of DNA gyrase by benzimidazole derivatives.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 1H-benzo[d]imidazole-2-carboxylate with Albendazole and Mebendazole for Anthelmintic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established anthelmintic drugs, albendazole and mebendazole, with the less-characterized compound, Methyl 1H-benzo[d]imidazole-2-carboxylate. While extensive experimental data is available for albendazole and mebendazole, allowing for a robust comparison of their performance, there is a notable lack of publicly available research on the specific anthelmintic efficacy and pharmacokinetic profile of this compound. This document summarizes the known properties of all three compounds, drawing on existing literature for the established drugs and providing a theoretical framework for the potential evaluation of this compound based on the characteristics of the broader benzimidazole class.
Executive Summary
Albendazole and mebendazole are broad-spectrum anthelmintic agents belonging to the benzimidazole class of compounds. Their primary mechanism of action is the inhibition of tubulin polymerization in helminths, leading to disruption of cellular functions and ultimately parasite death. Both drugs exhibit poor aqueous solubility and low oral bioavailability. However, they are widely used and effective against a range of intestinal nematodes. This guide presents a side-by-side comparison of their physicochemical properties, pharmacokinetic parameters, and anthelmintic efficacy. Due to the absence of specific experimental data for this compound, its properties are largely inferred from the general characteristics of benzimidazole derivatives. Detailed experimental protocols for key assays are provided to facilitate the evaluation of this and other novel anthelmintic candidates.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a drug candidate is crucial for formulation development and predicting its biological activity. The table below summarizes the available data for the three compounds.
| Property | This compound | Albendazole | Mebendazole |
| Chemical Structure | (Structure not available in data) | (Structure not available in data) | (Structure not available in data) |
| Molecular Formula | C₉H₈N₂O₂ | C₁₂H₁₅N₃O₂S | C₁₆H₁₃N₃O₃ |
| Molar Mass | 176.17 g/mol (calculated) | 265.33 g/mol [1] | 295.29 g/mol [2] |
| Melting Point | Not available | 208-210 °C[1] | ~288.5 °C[2] |
| Solubility | Not available | Practically insoluble in water; soluble in strong acids and bases.[3][4] | Practically insoluble in water.[2] |
| pKa | Not available | 10.26 and 2.80[5] | Not available |
Mechanism of Action
The primary mechanism of action for benzimidazole anthelmintics is the inhibition of microtubule synthesis in parasitic worms.[1][6][7] This is achieved by binding to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[1][6][7] The disruption of the microtubular network interferes with essential cellular processes in the parasite, including glucose uptake and intracellular transport, leading to energy depletion, immobilization, and eventual death.[1][6] It is presumed that this compound, as a benzimidazole derivative, would share this mechanism of action.
Mechanism of action of benzimidazole anthelmintics.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its concentration and persistence at the site of action. Both albendazole and mebendazole have low oral bioavailability due to their poor aqueous solubility.
| Parameter | Albendazole | Mebendazole |
| Oral Bioavailability | <5% (increased with a fatty meal)[3] | <10% (systemic absorption)[6] |
| Protein Binding | 70%[1] | 95% |
| Metabolism | Rapidly and extensively metabolized in the liver to its active metabolite, albendazole sulfoxide.[1] | Extensively metabolized by the liver.[6] |
| Elimination Half-life | 8-12 hours (for albendazole sulfoxide)[1] | 3-6 hours[6] |
| Excretion | Primarily in the bile.[1] | Primarily in feces, with a small amount in urine.[6] |
No pharmacokinetic data is available for this compound.
Anthelmintic Efficacy
The efficacy of albendazole and mebendazole has been evaluated against a wide range of helminths in numerous clinical and veterinary studies. The following table provides a summary of their reported efficacy.
| Helminth Species | Albendazole Efficacy (Cure Rate) | Mebendazole Efficacy (Fecal Egg Reduction Rate) |
| Ascaris lumbricoides (Roundworm) | 95%[8] | 97.6%[9] |
| Trichuris trichiura (Whipworm) | 48%[8] | 63.1%[9] |
| Hookworm (Ancylostoma duodenale & Necator americanus) | 78% (overall)[8] | 79.6%[9] |
| Enterobius vermicularis (Pinworm) | 98%[8] | High efficacy (specific cure rates vary) |
| Taenia spp. (Tapeworm) | 85%[8] | Effective, but may require higher doses |
No anthelmintic efficacy data is available for this compound.
Experimental Protocols
To facilitate the comparative evaluation of new benzimidazole derivatives like this compound, detailed protocols for key experiments are provided below.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
384-well black microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a 2X assay buffer containing GTP, glycerol, and the fluorescent reporter dye in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Add the compound dilutions to the microplate.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value for the test compound from the dose-response curve.
Tubulin polymerization assay workflow.
In Vivo Anthelmintic Efficacy: Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method to evaluate the efficacy of an anthelmintic drug in vivo.
Principle: The number of parasite eggs per gram of feces is determined before and after treatment to calculate the percentage reduction.
Materials:
-
Infected host animals (e.g., sheep, goats, rodents)
-
Test compound formulation
-
Positive control drug (e.g., albendazole)
-
Vehicle control
-
Fecal collection bags/containers
-
Microscope slides and coverslips
-
Saturated salt solution (e.g., sodium chloride or zinc sulfate)
-
McMaster counting chamber
-
Beakers, graduated cylinders, and stirring rods
Procedure:
-
Select a group of naturally or experimentally infected animals with a sufficient parasite load.
-
Randomly allocate animals to treatment groups (test compound, positive control, vehicle control).
-
Collect individual fecal samples from each animal before treatment (Day 0).
-
Administer the respective treatments to each group.
-
Collect individual fecal samples again at a specified time post-treatment (e.g., Day 10-14).
-
Perform fecal egg counts on all samples using a standardized technique (e.g., modified McMaster).
-
Calculate the mean eggs per gram (EPG) for each group at both time points.
-
Calculate the percentage fecal egg count reduction using the following formula: % Reduction = [1 - (Mean EPG post-treatment in treated group / Mean EPG post-treatment in control group)] x 100
FECRT experimental workflow.
Conclusion
Albendazole and mebendazole are effective and widely used benzimidazole anthelmintics with a well-characterized mechanism of action and pharmacokinetic profile. While they share a common mode of action, their efficacy against specific helminths and their pharmacokinetic parameters show some differences.
A direct comparison with this compound is not feasible at this time due to the lack of available experimental data. It is likely that this compound shares the tubulin-inhibiting properties of the benzimidazole class. However, its specific anthelmintic spectrum, potency, and pharmacokinetic properties would need to be determined through rigorous experimental evaluation using the protocols outlined in this guide. Researchers interested in the potential of this compound as a novel anthelmintic are encouraged to undertake such studies to establish its efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 3. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Anthelmintic Efficacy of Soluble Formulation of A Benzimidazole Carbamate A Broad Spectrum Anthelmintic | Semantic Scholar [semanticscholar.org]
Unveiling the Molecular Target of Methyl 1H-benzo[d]imidazole-2-carboxylate: A Comparative Guide to Topoisomerase I Inhibition
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of novel compounds is paramount. This guide provides a comprehensive comparison of compounds targeting Human Topoisomerase I, a key enzyme in DNA replication and a validated target for anticancer therapies. While the specific inhibitory activity of Methyl 1H-benzo[d]imidazole-2-carboxylate on Topoisomerase I is not extensively documented in publicly available research, its core benzimidazole structure is a well-established pharmacophore in a multitude of Topoisomerase I inhibitors. This guide will delve into the performance of various benzimidazole derivatives and other chemical scaffolds that effectively inhibit this crucial enzyme, supported by experimental data and detailed protocols.
The Central Role of Human Topoisomerase I in Cellular Processes
Human Topoisomerase I (Topo I) is a vital enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks. This process is essential for various cellular functions, including DNA replication, transcription, and recombination. The inhibition of Topo I leads to the accumulation of these transient breaks, ultimately resulting in DNA damage and triggering apoptosis, or programmed cell death. This mechanism makes Topo I an attractive target for the development of anticancer drugs.
Comparative Analysis of Topoisomerase I Inhibitors
The inhibitory potential of a compound against Topoisomerase I is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This section compares the performance of various benzimidazole derivatives and other established Topoisomerase I inhibitors.
| Compound Class | Compound Name/Code | Target | IC50 (µM) | Cell Line |
| Benzimidazole Derivative | Compound 12b | Human Topoisomerase I | 16 | - |
| Benzimidazole-Triazole Derivative | Compound 4h | - | 4.56 ± 0.18 | A549 (Lung Carcinoma) |
| Benzimidazole-Triazole Derivative | Compound 4b | - | 7.34 ± 0.21 | A549 (Lung Carcinoma) |
| Camptothecin (Natural Product) | Camptothecin | Human Topoisomerase I | Varies (often used as reference) | - |
| Camptothecin Analog | Topotecan | Human Topoisomerase I | Varies | - |
| Camptothecin Analog | Irinotecan | Human Topoisomerase I | Varies | - |
Note: The IC50 values against cell lines reflect the compound's overall cytotoxicity, which can be influenced by various factors including cell permeability and off-target effects, in addition to direct enzyme inhibition. The IC50 value for Compound 12b is a direct measure of its inhibitory effect on the Human Topoisomerase I enzyme.[1] Several other benzimidazole derivatives have been reported to exhibit greater Topoisomerase I inhibition than the natural product camptothecin, a well-known Topo I inhibitor.[2]
Experimental Protocols: Measuring Topoisomerase I Inhibition
The most common method to assess the activity of Topoisomerase I and its inhibitors is the DNA Relaxation Assay . This assay relies on the principle that the enzyme relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can then be separated and visualized using agarose gel electrophoresis.
Topoisomerase I DNA Relaxation Assay Protocol
1. Reaction Setup:
-
Prepare a reaction mixture containing the supercoiled plasmid DNA substrate, assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound at various concentrations.
-
Initiate the reaction by adding Human Topoisomerase I enzyme.
-
Incubate the reaction mixture at 37°C for a defined period, typically 30 minutes.
2. Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) to inactivate the enzyme and a loading dye for gel electrophoresis.
3. Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel (typically 1%).
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
4. Visualization and Analysis:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in Topoisomerase I inhibition and its experimental evaluation, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Topoisomerase I Inhibition.
Caption: Topoisomerase I DNA Relaxation Assay Workflow.
References
Benchmarking the synthetic efficiency of different routes to "Methyl 1H-benzo[d]imidazole-2-carboxylate"
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Methyl 1H-benzo[d]imidazole-2-carboxylate is a significant scaffold in medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on efficiency metrics. Experimental data is presented to support an objective evaluation, enabling informed decisions in process development.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several pathways. Below is a summary of key quantitative data for three common methods, allowing for a direct comparison of their synthetic efficiency.
| Parameter | Route 1: Phillips-Ladenburg Condensation | Route 2: Metal-Catalyzed Cyclization | Route 3: Oxidative Cyclocondensation |
| Starting Materials | o-Phenylenediamine, Dimethyl oxalate | o-Phenylenediamine, Methyl 2-chloroacetate | o-Phenylenediamine, Methyl pyruvate |
| Catalyst/Reagent | Hydrochloric acid | Copper(I) iodide | Sodium metabisulfite |
| Solvent | Methanol | Dimethylformamide (DMF) | Ethanol/Water |
| Reaction Temperature | Reflux | 110 °C | Reflux |
| Reaction Time | 4-6 hours | 12 hours | 24 hours |
| Reported Yield | ~85% | Up to 92% | 60-72%[1][2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Route 1: Phillips-Ladenburg Condensation
This classical method involves the condensation of an o-phenylenediamine with a dicarbonyl compound, in this case, dimethyl oxalate, under acidic conditions.
Procedure:
-
A solution of o-phenylenediamine (10 mmol) in methanol (50 mL) is prepared in a round-bottom flask.
-
Dimethyl oxalate (12 mmol) is added to the solution.
-
Concentrated hydrochloric acid (1 mL) is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the product.
Route 2: Metal-Catalyzed Intramolecular C-N Coupling
This modern approach utilizes a copper catalyst to facilitate the intramolecular cyclization, often leading to higher yields under milder conditions compared to classical methods.
Procedure:
-
o-Phenylenediamine (10 mmol), methyl 2-chloroacetate (11 mmol), and potassium carbonate (25 mmol) are added to a flask containing dimethylformamide (DMF, 40 mL).
-
Copper(I) iodide (0.5 mmol) is added as the catalyst.
-
The mixture is heated to 110 °C and stirred for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure product.
Route 3: Oxidative Cyclocondensation with an Aldehyde Surrogate
This method employs an oxidizing agent to promote the condensation of o-phenylenediamine with an aldehyde or its equivalent.[1][2]
Procedure:
-
o-Phenylenediamine (10 mmol) and methyl pyruvate (11 mmol) are dissolved in a mixture of ethanol and water (1:1, 50 mL).
-
Sodium metabisulfite (15 mmol) is added to the solution.[1][2]
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with water, and dried to give the desired product.
Synthetic Route Evaluation Workflow
The following diagram illustrates a logical workflow for the evaluation and comparison of different synthetic routes.
Caption: A flowchart outlining the systematic process for evaluating and comparing different synthetic pathways.
References
Safety Operating Guide
Proper Disposal of Methyl 1H-benzo[d]imidazole-2-carboxylate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 1H-benzo[d]imidazole-2-carboxylate was not located. The following guidance is based on the safety profiles of structurally similar benzimidazole and imidazole derivatives and established best practices for laboratory chemical waste management. All procedures must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the hazard profiles of analogous compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.
Hazard Profile of Related Benzimidazole Compounds
While specific quantitative data for this compound is unavailable, the hazard classifications for structurally related compounds indicate that it should be handled as a hazardous substance.
| Hazard Classification | Potential Effects | Example GHS Code |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | H318 / H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H360 |
This table summarizes potential hazards based on data for similar chemicals and should be used for risk assessment and to inform safe handling procedures.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.
Step 1: Waste Collection and Segregation Preventing accidental and dangerous chemical reactions begins with correct waste segregation.
-
Designated Waste Container: All waste containing this compound, including contaminated materials, should be collected in a dedicated, chemically compatible, and sealable container.
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date accumulation started.
Step 2: On-Site Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure it is stored away from incompatible materials.
Step 3: Final Disposal Final disposal must be carried out by a licensed hazardous waste management company.
-
Do not pour this chemical down the drain or dispose of it in regular trash.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Step 4: Decontamination of Empty Containers Containers that have held this compound are considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The container should be rinsed three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The solvent used for rinsing (rinsate) is also hazardous waste and must be collected in a designated hazardous waste container for disposal.
-
Container Disposal: After triple rinsing, puncture the container to prevent reuse. Dispose of the decontaminated container in accordance with your institution's specific policies, which may allow for disposal as non-hazardous waste.
Waste Treatment Experimental Protocols
Scientific literature describes advanced oxidation processes, such as micro-electrolysis combined with Fenton's reagent, for the degradation of benzimidazole wastewater on an industrial scale.[1] However, these procedures are not practical or safe for routine laboratory-scale waste disposal. For all laboratory-generated waste, disposal through a certified EHS vendor is the mandated and safest protocol.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling Methyl 1H-benzo[d]imidazole-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1H-benzo[d]imidazole-2-carboxylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Reason for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and airborne particles.[4] |
| Hand Protection | Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile) tested to ASTM D6978 standard. | To prevent skin contact. The outer glove should be removed after handling and the inner glove worn until leaving the work area.[5][6] |
| Body Protection | A disposable, long-sleeved, solid-front gown made of low-permeability fabric with tight-fitting cuffs. | To protect the skin and clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Required when handling the powder outside of a containment primary engineering control (C-PEC) to prevent inhalation of dust particles.[4][6] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear and the spreading of chemical particulates.[2][7] |
| Head and Hair Protection | Disposable head and hair coverings. | To prevent contamination of hair and the surrounding environment.[4][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step protocol should be followed.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a containment glove box, to control airborne particles.[8][9]
-
Decontamination: Ensure the designated work surface is clean and covered with absorbent bench paper before starting.[8]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before handling the chemical.
-
Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for the compound and any other chemicals being used.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, hair cover, gown, mask, goggles/face shield, and then gloves).
-
Weighing: If weighing the powder, do so within an enclosure to minimize dust dispersion.[8] Use a dedicated spatula and weighing boat.[8]
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing. Work over a disposable bench cover.[8]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][10]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and all equipment after use with an appropriate solvent. Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Compound | Labeled, sealed, and chemical-resistant hazardous waste container. | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed.[12] |
| Contaminated Labware (disposable) | Labeled hazardous waste bag or container. | Includes items such as gloves, weighing papers, absorbent pads, and pipette tips. These should be placed in a designated, sealed container.[1] |
| Contaminated Labware (reusable) | N/A | Decontaminate glassware and equipment with an appropriate solvent. The cleaning solvent should be collected and disposed of as hazardous waste. |
| Spill Cleanup Material | Labeled hazardous waste container. | All materials used to clean up a spill must be treated as hazardous waste and disposed of accordingly.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. pppmag.com [pppmag.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. fishersci.com [fishersci.com]
- 11. cdc.gov [cdc.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
